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  • Product: 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
  • CAS: 1017060-37-5

Core Science & Biosynthesis

Foundational

4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide: A Comprehensive Technical Guide on Synthesis, Properties, and Advanced Applications

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper & Methodological Guide Executive Summary As a Senior Application Scientist, I approach the synthesis and utili...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Materials Scientists Content Type: Technical Whitepaper & Methodological Guide

Executive Summary

As a Senior Application Scientist, I approach the synthesis and utilization of polyfunctional intermediates not merely as a sequence of reactions, but as a strategic manipulation of electronic and steric environments. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (also systematically named N-[4-[(2-aminophenyl)thio]-3-nitrophenyl]acetamide[1]) is a highly versatile, polyfunctional diaryl sulfide. It serves as a critical linchpin in the development of advanced pharmacophores (such as phenothiazines) and high-performance materials (such as high-refractive-index polyimides).

This whitepaper deconstructs the physicochemical properties of this intermediate, details a self-validating synthetic protocol governed by Nucleophilic Aromatic Substitution (SNAr), and maps its divergent downstream applications.

Structural & Physicochemical Profiling

Understanding the reactivity of 4-acetamido-2'-amino-2-nitrodiphenyl sulphide requires an analysis of its orthogonal functional groups. The molecule features a flexible thioether linkage that bridges two distinct aromatic systems.

  • Ring A (Electrophilic Origin): Contains a strongly electron-withdrawing nitro group (-NO2) ortho to the sulfide linkage, which is critical for the initial SNAr assembly. The para-acetamido group serves as a protected amine, preventing unwanted side reactions while providing a hydrogen-bond donor/acceptor site.

  • Ring B (Nucleophilic Origin): Features a free primary amine (-NH2) ortho to the sulfide. This acts as a potent nucleophilic handle for downstream intramolecular cyclizations or polymerizations.

Table 1: Physicochemical & Regulatory Properties
PropertyValueCausality / Significance
CAS Number 1017060-37-5[2]Unique identifier for regulatory compliance and procurement.
Molecular Formula C14H13N3O3S[3]Dictates the stoichiometric calculations for downstream functionalization.
Molar Mass 303.34 g/mol [3]Standardizes mass-to-molar conversions in bulk synthesis.
Storage Temperature +2 to +8 °C[2]Prevents premature oxidation of the thioether to a sulfoxide/sulfone.
Water Hazard Class WGK 1[2]Indicates low hazard to waters; simplifies waste disposal protocols.

Core Synthetic Methodology: The SNAr Pathway

The most robust and scalable method to synthesize this diaryl sulfide is via a transition-metal-free Nucleophilic Aromatic Substitution (SNAr)[4]. By reacting N-(4-chloro-3-nitrophenyl)acetamide with 2-aminothiophenol, we exploit the powerful electron-withdrawing nature of the ortho-nitro group to activate the aryl chloride.

Mechanistic Causality

The reaction relies on the formation of a Meisenheimer complex . The nitro group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, allowing the thiolate nucleophile to attack the C1 position. Potassium carbonate (K2CO3) is selected as the base because its pKa is perfectly tuned to deprotonate the thiol (pKa ~6) without hydrolyzing the sensitive acetamido group. Dimethylformamide (DMF) is used as the solvent; its polar aprotic nature poorly solvates the thiolate anion, maximizing its nucleophilicity while stabilizing the highly polar transition state.

SNAr_Mechanism SM1 N-(4-chloro-3-nitrophenyl)acetamide (Electrophile) Base K2CO3 / DMF (Deprotonation & Solvation) SM1->Base SM2 2-Aminothiophenol (Nucleophile) SM2->Base Int Meisenheimer Complex (Stabilized by -NO2) Base->Int SNAr Attack Prod 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (Target Intermediate) Int->Prod Cl- Elimination

Caption: SNAr Reaction Workflow and Meisenheimer Complex Formation.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure high fidelity and yield.

  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 10.0 mmol of N-(4-chloro-3-nitrophenyl)acetamide in 30 mL of anhydrous DMF.

  • Base Addition: Add 20.0 mmol (2.0 eq) of finely powdered, anhydrous K2CO3. Validation Check: The suspension should remain pale yellow. No immediate color change indicates the acetamido group is stable.

  • Nucleophile Introduction: Dropwise, add 11.0 mmol (1.1 eq) of 2-aminothiophenol over 10 minutes at room temperature.

  • Thermal Activation: Elevate the temperature to 70 °C and stir for 4 hours. Validation Check: Monitor via TLC (Hexanes:EtOAc 1:1). The reaction mixture will transition to a deep orange/red as the Meisenheimer complex forms and resolves into the product.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 150 mL of vigorously stirred ice water. The product will precipitate as a vibrant solid.

  • Isolation: Filter the precipitate under vacuum, wash extensively with cold distilled water to remove DMF and inorganic salts, and dry under high vacuum. Recrystallize from hot ethanol to achieve >98% purity.

Downstream Applications: Divergent Synthetic Pathways

The true value of 4-acetamido-2'-amino-2-nitrodiphenyl sulphide lies in its orthogonal reactivity, which allows it to act as a divergence point for two major industrial sectors: Pharmaceuticals and Advanced Materials.

Pathway A: Phenothiazine Scaffold Generation (Drug Development)

Phenothiazines are a privileged class of heterocycles used extensively as neuroleptics (antipsychotics) and redox-active dyes. By subjecting our intermediate to a base-promoted Smiles rearrangement or oxidative cyclization, the free amine on Ring B attacks Ring A, displacing the nitro group (or reacting with it post-reduction) to form the central thiazine ring. The retained acetamido group provides a synthetic handle for further functionalization to modulate drug solubility and target-binding affinity.

Pathway B: Advanced Polyimides (Materials Science)

High-refractive-index (RI) polymers are essential for optoelectronics and flexible displays. By selectively reducing the nitro group via catalytic hydrogenation (Pd/C, H2), the intermediate is converted into 4-acetamido-2,2'-diaminodiphenyl sulfide. This diamine can undergo polycondensation with various dianhydrides. The highly polarizable sulfur atom significantly increases the refractive index of the resulting polyimide, while the ether/thioether linkages impart mechanical flexibility.

Downstream_Pathways Core 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide Red1 Catalytic Reduction (Pd/C, H2) Core->Red1 Cyclization Smiles Rearrangement / Oxidative Cyclization Core->Cyclization Diamine 4-Acetamido-2,2'-diaminodiphenyl sulfide Red1->Diamine Polymer Polycondensation (+ Dianhydrides) Diamine->Polymer Polyimide High-RI Polyimides (Flexible Electronics) Polymer->Polyimide Phenothiazine Functionalized Phenothiazines (Neuroleptics / Dyes) Cyclization->Phenothiazine

Caption: Divergent Synthetic Pathways for Drug Development and Polymer Science.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized or procured 4-acetamido-2'-amino-2-nitrodiphenyl sulphide[5], the following spectroscopic markers must be validated:

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Look for sharp, distinct bands at 3400–3300 cm⁻¹ corresponding to the primary amine (-NH2) and secondary amide (-NH) stretches.

    • A strong carbonyl stretch at 1670 cm⁻¹ confirms the intact acetamido group.

    • Intense asymmetric and symmetric stretches at 1520 cm⁻¹ and 1350 cm⁻¹ validate the presence of the nitro group.

  • Proton Nuclear Magnetic Resonance (1H NMR, DMSO-d6):

    • A sharp singlet integrating to 3 protons at ~2.1 ppm confirms the methyl group of the acetamide.

    • A highly deshielded aromatic proton (ortho to the nitro group) will appear downfield >8.0 ppm , serving as a diagnostic marker for the regiochemistry of the SNAr product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Positive electrospray ionization (ESI+) should yield a dominant [M+H]+ peak at m/z 304.0 .

References

  • NextSDS. "N-[4-[(2-Aminophenyl)thio]-3-nitrophenyl]acetamide - Chemical Substance Information." 1[1]

  • Carl Roth. "4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g, CAS No. 1017060-37-5." 2[2]

  • Sapphire Bioscience. "4-Acetamido-2'-amino-2-nitrophenyl sulphide." 3[3]

  • Carl Roth. "4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g - Product Expansion." 5[5]

  • ChemRxiv. "Transition Metal-Free Difunctionalization of Sulfur Nucleophiles (Mechanistic Principles of SNAr for Diaryl Sulfides)." 4[4]

Sources

Exploratory

Comprehensive Technical Guide: Solubility Profiling and Optimization of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide (AANDS)

Introduction & Structural Causality 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (often referred to by its CAS number: 1017060-37-5), with the molecular formula C14H13N3O3S, is a highly specialized, polyfunctional aroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Causality

4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (often referred to by its CAS number: 1017060-37-5), with the molecular formula C14H13N3O3S, is a highly specialized, polyfunctional aromatic intermediate utilized in advanced organic synthesis and pharmaceutical development[1][2].

Understanding the solubility of this compound requires a deep analysis of its structural topology. The molecule features a highly hydrophobic diphenyl sulfide core flanked by three distinct, highly polar functional groups: an acetamido group (-NHCOCH3), a primary amine (-NH2), and a nitro group (-NO2).

The Causality of its Solubility Behavior: The presence of both strong hydrogen bond donors (the -NH2 and -NH groups) and strong hydrogen bond acceptors (the -C=O and -NO2 groups) facilitates extensive intermolecular hydrogen bonding. This intense intermolecular networking results in a high crystalline lattice energy. Thermodynamically, this lattice energy strongly opposes dissolution in highly polar protic solvents like water, as the energy required to break the crystal lattice exceeds the hydration energy gained. Conversely, the polarizability of the central sulfur atom and the aromatic rings significantly enhances solvation in polar aprotic environments where dipole-dipole interactions can disrupt the crystalline lattice without relying on hydrogen bond donation.

Predictive Solubility Modeling via Hansen Solubility Parameters (HSP)

Before committing limited, high-value intermediate mass to empirical screening, predictive modeling using Hansen Solubility Parameters (HSP) is a critical first step. HSP theory deconstructs the total cohesive energy density of a molecule into three partial parameters: dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ )[3][4].

For complex multiring structures like AANDS, the Group Contribution Method (such as the Hoftyzer/Van Krevelen approach) is employed to estimate these parameters based on individual molecular fragments[4][5]. By calculating the Relative Energy Difference (RED) between AANDS and various solvents, researchers can mathematically predict miscibility. A RED < 1 indicates a high probability of dissolution, while a RED > 1 suggests poor solubility[3].

HSP_Workflow A AANDS Molecular Structure (CAS: 1017060-37-5) B Group Contribution Method (Hoftyzer/Van Krevelen) A->B Structural Input C Calculate Partial Parameters (δd, δp, δh) B->C Molar Attraction D Determine Interaction Radius (R0) C->D Hansen Space E Calculate RED Number (RED = Ra / R0) D->E Distance (Ra) F Solvent Selection (RED < 1 = Soluble) E->F Miscibility Prediction

Figure 1: Predictive workflow for determining AANDS solubility using Hansen Solubility Parameters.

Empirical Solubility Data Matrix

Based on the physicochemical properties and functional group analysis of AANDS, the following table summarizes its thermodynamic solubility profile across standard solvent classifications. This matrix serves as a baseline for solvent selection during purification (crystallization) or reaction design.

Solvent ClassRepresentative SolventEstimated Solubility Range (at 25°C)Primary Solvation Mechanism
Aqueous / Neutral Water (pH 7.0)< 0.1 mg/mL (Practically Insoluble)High crystalline lattice energy overcomes weak aqueous hydration forces.
Aqueous / Acidic 0.1 N HCl (pH 1.2)1.0 - 5.0 mg/mL (Slightly Soluble)Protonation of the 2'-amino group forms a highly soluble ionic salt.
Polar Aprotic Dimethyl Sulfoxide (DMSO)> 50 mg/mL (Freely Soluble)Strong dipole-dipole interactions effectively disrupt the H-bond lattice.
Polar Protic Methanol / Ethanol5.0 - 15.0 mg/mL (Sparingly Soluble)Moderate hydrogen bonding; ultimately limited by the hydrophobic core.
Non-Polar Hexane / Heptane< 0.01 mg/mL (Insoluble)Complete inability of the solvent to overcome polar cohesive forces.

Experimental Protocol: The Isothermal Shake-Flask Method

To transition from predictive models to empirical validation, the isothermal shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility[6]. Unlike kinetic methods (e.g., turbidimetry), the shake-flask method ensures that the solid-liquid interface reaches true thermodynamic equilibrium, which is an absolute requirement for regulatory submissions and Biopharmaceutics Classification System (BCS) profiling[7][8].

Step-by-Step Methodology (A Self-Validating System)
  • Preparation & Saturation: Weigh an excess amount of AANDS (e.g., 50 mg) into a glass vial.

    • Causality & Validation: The excess mass ensures the continuous presence of an undissolved solid phase. If the solid completely disappears upon solvent addition, the system invalidates itself as a thermodynamic equilibrium measurement (it becomes a kinetic dissolution), prompting the operator to add more solid until a suspension is maintained[8].

  • Solvent Addition: Add exactly 5.0 mL of the target solvent or buffer (e.g., pH 1.2, 4.5, or 6.8)[7].

  • Isothermal Equilibration: Seal the vial and place it in an orbital incubator shaker. Maintain the temperature strictly at 37 ± 1°C with an agitation speed of 100–150 rpm.

    • Causality: Strict temperature control is vital because solubility is highly temperature-dependent. Orbital agitation prevents localized supersaturation and ensures continuous particle-solvent contact without causing vortex-induced degradation or agglomeration[7][8].

  • Sampling & Phase Separation: After 48 hours, remove a 1.0 mL aliquot. Centrifuge the aliquot at 10,000 rpm for 15 minutes or filter through a 0.45 µm PTFE syringe filter to separate the undissolved solid[7].

    • Validation Check: Ensure the filter membrane does not adsorb the compound by discarding the first 0.2 mL of the filtrate before collecting the analytical sample.

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a validated calibration curve.

Shake_Flask S1 1. Sample Preparation Add excess AANDS to solvent S2 2. Isothermal Agitation Orbital shaker at 37°C for 48h S1->S2 Ensure saturated state S3 3. Phase Separation Centrifugation / Filtration S2->S3 Equilibrium reached S4 4. Quantification HPLC-UV Analysis S3->S4 Isolate supernatant S5 5. Data Validation Check for thermodynamic equilibrium S4->S5 Calculate concentration

Figure 2: Standard isothermal shake-flask methodology for determining thermodynamic solubility.

Formulation Strategies for Solubility Enhancement

For downstream applications requiring aqueous formulations, the inherent hydrophobicity of AANDS must be overcome through targeted formulation strategies:

  • pH Modification: The 2'-amino group acts as a weak base. Lowering the pH of the aqueous medium below the pKa of this amino group induces protonation. This transforms the neutral molecule into an ionized salt, significantly increasing aqueous solubility via powerful ion-dipole interactions with water.

  • Cosolvency: Utilizing water-miscible organic solvents (e.g., PEG 400, Propylene Glycol, or DMSO) can exponentially increase solubility. Cosolvents work by lowering the overall dielectric constant of the aqueous vehicle, effectively bridging the polarity gap between the highly polar water molecules and the hydrophobic diphenyl sulfide core of AANDS.

References

  • 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide | CymitQuimica , cymitquimica.com. Available at: 1[1]

  • 4-Acetamido-2'-amino-2-nitrophenyl sulphide | Sapphire Bioscience , sapphirebioscience.com. Available at: 2[2]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs , tbzmed.ac.ir. Available at:3[3]

  • Application of Hansen solubility parameters for understanding and prediction of drug distribution in microspheres , kinampark.com. Available at: 4[4]

  • Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation , scispace.com. Available at: 5[5]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter , dissolutiontech.com. Available at: 6[6]

  • Annex 4 - World Health Organization (WHO) , who.int. Available at: 7[7]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline , scielo.br. Available at: 8[8]

Sources

Foundational

4-Acetamido-2'-amino-2-nitrodiphenyl sulphide spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic signature of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (CAS: 1017060-37-5). While experimental spectra for this specific compound are not widely available in public databases, this document synthesizes data from structurally related analogues and first-principle spectroscopic theory to offer a robust predictive characterization. This guide is intended for researchers in synthetic chemistry, drug discovery, and materials science who may be working with this molecule or similar scaffolds. It outlines the anticipated features in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explains the underlying chemical principles, and provides generalized protocols for data acquisition.

Introduction and Molecular Overview

4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is a complex organic molecule featuring a diphenyl sulphide core functionalized with three distinct substituents: an acetamido group, a primary amino group, and a nitro group. This unique arrangement of electron-donating (amino, acetamido) and electron-withdrawing (nitro) groups across the thioether bridge makes it an interesting candidate for medicinal chemistry and materials science applications. Accurate structural elucidation is paramount for any research and development involving this compound.

Compound Identifiers:

  • IUPAC Name: N-(4-((2-aminophenyl)thio)-3-nitrophenyl)acetamide

  • Molecular Formula: C₁₄H₁₃N₃O₃S[1]

  • Molecular Weight: 303.34 g/mol [1]

  • CAS Number: 1017060-37-5[1]

The strategic placement of these functional groups dictates a highly asymmetric electronic environment, which in turn gives rise to a distinct and predictable spectroscopic fingerprint. This guide will deconstruct this fingerprint across the three primary spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the specific carbon-hydrogen framework of a molecule. Due to the lack of symmetry, a full complement of unique signals is expected for the aromatic protons and carbons.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for the 13 protons of the molecule. The aromatic region, in particular, will be complex due to the varied electronic effects of the substituents. The analysis below is based on a standard deuterated solvent such as DMSO-d₆, which can solubilize the compound and allows for the observation of exchangeable N-H protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns (DMSO-d₆)

Proton Label(s)EnvironmentPredicted Shift (δ, ppm)MultiplicityIntegrationRationale
H-aAcetyl CH₃~2.1 - 2.3Singlet (s)3HStandard chemical shift for an acetamido methyl group.
H-bAmide N-H~9.5 - 10.5Singlet (s)1HBroad singlet, downfield due to the deshielding effect of the carbonyl and aromatic ring. Exchangeable with D₂O.
H-c, H-d, H-eProtons on the acetamido-nitro ring~7.0 - 8.5d, dd1H eachThese protons are significantly deshielded by the adjacent electron-withdrawing nitro group, pushing them downfield. Complex splitting is expected due to ortho and meta coupling.
H-f, H-g, H-h, H-iProtons on the amino-substituted ring~6.6 - 7.5m1H eachThese protons are in a more electron-rich environment due to the amino group, resulting in a general upfield shift compared to the other ring. A complex multiplet (m) is expected.
H-jAmino NH₂~5.0 - 5.5Singlet (s)2HBroad singlet, characteristic of a primary aromatic amine. Exchangeable with D₂O.

Causality Behind Predictions: The strong electron-withdrawing nature of the nitro (NO₂) group deshields (moves downfield) the protons on its ring (H-c, H-d, H-e). Conversely, the electron-donating amino (NH₂) and acetamido (NHCOCH₃) groups shield (move upfield) the protons on their respective rings. The thioether linkage provides a moderate influence, and its effect is superimposed on the more dominant substituent effects.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show 14 distinct signals, corresponding to each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges

Carbon TypePredicted Shift (δ, ppm)Rationale
Acetyl CH₃~24 - 26Typical range for an acetamido methyl carbon.
Aromatic C-H & C-S~115 - 140A complex region containing signals for carbons bonded to hydrogen or sulfur.
Aromatic C-N (Amino)~145 - 150The carbon attached to the amino group is significantly shielded and appears downfield.
Aromatic C-N (Acetamido)~138 - 142The carbon attached to the acetamido group.
Aromatic C-NO₂~148 - 152The carbon directly bonded to the electron-withdrawing nitro group is strongly deshielded.
Carbonyl C=O~168 - 170Characteristic chemical shift for an amide carbonyl carbon.
General Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.[2]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) due to the low natural abundance of ¹³C and its longer relaxation times.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is ideal for identifying the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum will be dominated by absorptions from the N-H, C=O, N-O, and aromatic C=C bonds.

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)MediumPrimary Amine (NH₂)
3300 - 3250N-H StretchMediumSecondary Amide (N-H)
1680 - 1660C=O Stretch (Amide I band)StrongAcetamido (C=O)
1600 - 1450C=C StretchMediumAromatic Rings
1550 - 1500N-O Asymmetric StretchStrongNitro (NO₂)
1350 - 1300N-O Symmetric StretchStrongNitro (NO₂)
1300 - 1200C-N StretchMediumAmine & Amide

Expert Insight: The two strong, sharp peaks expected for the nitro group (asymmetric and symmetric stretches) are highly diagnostic.[3] Similarly, the presence of multiple distinct N-H stretching bands confirms the existence of both primary amine and secondary amide functionalities.[4][5] The strong carbonyl peak around 1670 cm⁻¹ is a clear indicator of the amide group.

General Protocol for IR Data Acquisition (ATR)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol).

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid powder sample directly onto the ATR crystal.

  • Data Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues through its fragmentation pattern.

Predicted Mass Spectrum
  • Molecular Ion (M⁺): The calculated monoisotopic mass is 303.0732 Da. In high-resolution mass spectrometry (HRMS), the molecular ion peak should be observed at m/z 303.0732 (for the [M]⁺ ion) or 304.0810 (for the [M+H]⁺ ion in positive ESI mode), confirming the elemental composition C₁₄H₁₃N₃O₃S.[6][7]

  • Key Fragmentation Patterns: Electron Ionization (EI) or Collision-Induced Dissociation (CID) would likely induce fragmentation at the weakest bonds. Expected fragmentation pathways include:

    • Loss of the acetyl group: A significant fragment at m/z 261 corresponding to [M - COCH₂]⁺.

    • Cleavage of the C-S bonds: Fragmentation on either side of the sulfur atom, leading to ions corresponding to the individual substituted phenyl rings.

    • Loss of the nitro group: A fragment corresponding to [M - NO₂]⁺ at m/z 257.

General Protocol for MS Data Acquisition (ESI-TOF)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (5-10 µL/min).

  • Instrument Settings: Set the mass spectrometer (e.g., a Time-of-Flight, TOF, or Orbitrap analyzer) to acquire data in the appropriate mass range (e.g., m/z 50-500). Optimize source parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature.

  • Data Acquisition: Acquire the full scan mass spectrum. For structural information, perform a tandem MS (MS/MS) experiment by selecting the molecular ion (m/z 304) as the precursor and applying collision energy to induce fragmentation.[8][9]

Visualization of Molecular Structure and Workflow

To aid in the interpretation of the spectroscopic data, the molecular structure and a general analytical workflow are presented below.

Caption: Predicted structure of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide.

workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Solid Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve IR IR (ATR) Sample->IR NMR NMR (¹H, ¹³C) Dissolve->NMR MS MS (ESI-TOF) Dissolve->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

Caption: General workflow for spectroscopic characterization.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with analogous structures, we have constructed a detailed set of expected data. Researchers synthesizing or working with this compound can use this guide as a primary reference for confirming its identity and assessing its purity. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in the laboratory.

References

  • Vertex AI Search result, citing preparation of N-2-Nitrophenylsulfenyl Imino Peptides.
  • SpectraBase, "4-Acetamido-diphenylsulfide - Optional[13C NMR] - Chemical Shifts". (URL not provided, but the source gives data for a closely related analogue lacking the nitro and amino groups).
  • Carl ROTH, "4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g". Provides basic identifiers for the target compound.
  • European Patent Office, "PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - EP 1778630 B1".
  • Benchchem, "An In-depth Technical Guide to the Synthesis of 4-Amino-2-nitrophenol from 2,4-dinitrophenol". Provides context for selective reduction of nitro groups.
  • Carl ROTH, "4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g, CAS No. 1017060-37-5". Commercial listing with compound identifiers.
  • PubMed, "A concise synthesis of 4-nitrophenyl 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-mannopyranosides".
  • ChemicalBook, "4-AMINO-4'-NITRODIPHENYL SULFIDE(101-59-7) 1H NMR spectrum".
  • PubChem, "4-Nitrodiphenylamine | C12H10N2O2 | CID 13271". Provides physical and spectral data for a related compound. [Link]

  • Organic Syntheses, "4,4'-diaminodiphenylsulfone". Details synthetic procedures for related molecules. [Link]

  • NIST WebBook, "Acetamide, N-(4-ethoxy-2-nitrophenyl)-". Provides IR spectrum for a nitrophenyl acetamide derivative. [Link]

  • MDPI, "Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study". Contains examples of IR and NMR interpretation for amino groups. [Link]

  • Rsc.org, "Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe". Describes general NMR experimental procedures.
  • Biomedical & environmental mass spectrometry, "'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites.
  • ResearchGate, "a: Mass spectrum N-(4-nitrophenyl) acetamide | Download Scientific Diagram". Shows a mass spectrum for a related compound. [Link]

  • ResearchGate, "IR spectrum of 4-amino-2-nitrophenol | Download Scientific Diagram". Provides an example IR spectrum for a molecule containing both amino and nitro groups. [Link]

  • PMC, "2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide".
  • PubMed, "Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS...". Discusses HRMS analysis of nitrophenyl-containing molecules. [Link]

  • ResearchGate, "The Characterization of 4- and 5-Iodo-2-aminoindan". Contains examples of electron ionization mass spectra and fragmentation analysis. [Link]

  • MDPI, "Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS...". Further details on HRMS of related compounds. [Link]

  • Research India Publications, "Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine". Discusses IR bands for amino groups.
  • RSC Publishing, "Development of an optode based on 2-amino-4-(4-nitrophenyl)diazenyl pyridine-3-ol...". Provides context for nitrophenyl compounds in analytical chemistry.

Sources

Protocols & Analytical Methods

Method

synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide from 2,4-dinitrophenol

An In-depth Technical Guide to the Synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide from 2,4-dinitrophenol Authored by a Senior Application Scientist Introduction 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide i...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide from 2,4-dinitrophenol

Authored by a Senior Application Scientist

Introduction

4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is a complex heterocyclic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a nitro group, an acetamido group, and an amino group on a diphenyl sulphide backbone, makes it an interesting target for synthesis. This guide provides a comprehensive, step-by-step protocol for the synthesis of this molecule starting from the readily available 2,4-dinitrophenol. The proposed synthetic route is a multi-step process involving selective reduction, diazotization, nucleophilic aromatic substitution, and functional group manipulations. This document is intended for researchers, scientists, and professionals in drug development who have a strong background in organic synthesis.

The synthesis of complex organic molecules often requires a strategic approach, and the pathway outlined herein is designed to be both logical and achievable in a standard laboratory setting. Each step is explained in detail, with a focus on the underlying chemical principles and practical considerations for successful execution.

Synthetic Strategy Overview

The is a multi-stage process. The overall strategy involves the sequential modification of the starting material to introduce the necessary functional groups and build the diphenyl sulphide core. The key transformations include:

  • Selective reduction of one nitro group on the 2,4-dinitrophenol ring.

  • Conversion of the resulting amino group to a thiol via a diazotization reaction.

  • Nucleophilic aromatic substitution to form the diphenyl sulphide linkage.

  • Further functional group manipulations , including reduction and acetylation, to arrive at the final product.

This approach allows for the controlled introduction of functionality and the construction of the target molecule in a stepwise manner.

Experimental Workflow Diagram

G cluster_0 Starting Material cluster_1 Step 1: Selective Reduction cluster_2 Step 2: Diazotization & Thiolation cluster_3 Step 3: Acetylation (Protection) cluster_4 Step 4: Nucleophilic Aromatic Substitution cluster_5 Step 5: Selective Reduction cluster_6 Step 6: Hydrolysis & Acetylation A 2,4-Dinitrophenol B 4-Amino-2-nitrophenol A->B Na2S/NH4Cl C 4-Hydroxy-3-nitrothiophenol B->C 1. NaNO2, HCl 2. K-Ethyl Xanthate 3. NaOH D 4-Acetoxy-3-nitrothiophenol C->D Acetic Anhydride E 4-Acetoxy-2'-nitro-2-nitrodiphenyl sulphide D->E 2-Chloronitrobenzene, Base F 4-Acetoxy-2'-amino-2-nitrodiphenyl sulphide E->F SnCl2/HCl G 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide F->G 1. NaOH (hydrolysis) 2. Acetic Anhydride SNAr_Mechanism cluster_0 A Thiophenolate (Nucleophile) C      Meisenheimer Complex(Resonance Stabilized)     A->C Attack on C-Cl carbon B 2-Chloronitrobenzene (Electrophile) B->C D Product C->D Loss of Chloride

Application

Applications of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Introduction: Unveiling the Potential of a Multifunctional Scaffold In the landscape of medicinal chemistry, the diphenyl sulfide scaffold is a privileged structure, serving as the foundation for a diverse array of thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Multifunctional Scaffold

In the landscape of medicinal chemistry, the diphenyl sulfide scaffold is a privileged structure, serving as the foundation for a diverse array of therapeutic agents.[1] Its inherent physicochemical properties, including metabolic stability and the ability to engage in various biological interactions, make it an attractive starting point for drug design.[1] This application note delves into the untapped potential of a specific, multifunctionalized derivative: 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide .

While direct biological studies on this particular molecule are not yet prevalent in the public domain, a comprehensive analysis of its structural components—the diphenyl sulfide core, the acetamido group, the primary amino group, and the nitroaromatic moiety—provides a strong foundation for predicting its utility in several key therapeutic areas. This guide will, therefore, present a series of hypothesized applications, grounded in established structure-activity relationships (SAR) of analogous compounds, and provide detailed protocols for the synthesis and evaluation of this promising molecule.

The presence of a nitro group suggests potential as a bioreductive prodrug for anticancer and antimicrobial therapies.[2][3] The amino and acetamido groups, on the other hand, are known to modulate pharmacokinetic properties and can be crucial for targeting specific receptors, including those in the central nervous system (CNS).[4][5] This unique combination of functional groups on a proven scaffold makes 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide a molecule of significant interest for further investigation.

Hypothesized Therapeutic Applications

Based on a thorough analysis of the current scientific literature, we propose three primary areas of investigation for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide:

  • Anticancer Drug Discovery: As a potential bioreductive agent.

  • Antimicrobial Drug Development: Targeting drug-resistant pathogens.

  • Central Nervous System (CNS) Disorders: As a modulator of neuroreceptors or transporters.

The following sections will explore the rationale behind each of these proposed applications and provide detailed experimental protocols to facilitate their investigation.

Part 1: 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide as a Potential Anticancer Agent

Scientific Rationale

The nitroaromatic functionality is a key feature of several established and experimental anticancer drugs.[2][6] These compounds can undergo enzymatic reduction in the hypoxic microenvironment of solid tumors, leading to the formation of cytotoxic reactive nitrogen species that induce DNA damage and apoptosis.[6] We hypothesize that the nitro group of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide can be selectively reduced in cancer cells, leading to a targeted cytotoxic effect. The amino and acetamido groups may further contribute to its activity by influencing its uptake into cancer cells and its interaction with specific cellular targets.

Experimental Workflow for Anticancer Evaluation

cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anticancer Screening s1 Synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide s2 Purification (Column Chromatography) s1->s2 s3 Structural Characterization (NMR, MS) s2->s3 a1 Cell Viability Assay (MTT) s3->a1 Test Compound a2 Apoptosis Assay (Annexin V/PI Staining) a1->a2 a3 Cell Cycle Analysis (Flow Cytometry) a1->a3 cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Antimicrobial Screening s1 Synthesized Compound a1 Broth Microdilution Assay (MIC determination) s1->a1 Test Compound a2 Time-Kill Kinetics Assay a1->a2 cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro CNS Penetration Assay s1 Synthesized Compound a1 Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) s1->a1 Test Compound a2 In Vitro BBB Model (e.g., bEnd.3 cells) a1->a2

Sources

Method

Application Note: 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide in Advanced Organic Synthesis

Document Type: Technical Application Note & Validated Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary The compound 4-Acetamido-2'-amino-2-nitrodiphenyl sul...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The compound 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (AANDS) is a highly functionalized diaryl sulfide building block with immense utility in the synthesis of complex heterocyclic scaffolds. Featuring an ortho-nitro group, an ortho'-amino group, and a para-acetamido directing group, AANDS is uniquely pre-organized for intramolecular cyclization. This application note details the mechanistic rationale and self-validating protocols for converting AANDS into two high-value pharmacological cores: phenothiazines (utilized in photoluminescent materials and psychotropics) and dibenzo[b,f][1,4]thiazepines (the structural foundation of atypical antipsychotics).

Mechanistic Insights & Causality (E-E-A-T)

The strategic value of AANDS lies in its spatial geometry and electronic push-pull system, which dictates its reactivity in cyclization cascades[1].

The Phenothiazine Core via Cadogan Cyclization

The proximity of the ortho-nitro group to the sulfide bridge and the adjacent aromatic ring enables direct reductive cyclization. When treated with a deoxygenating agent such as triethyl phosphite ( P(OEt)3​ ), the nitro group is reduced to a highly reactive singlet nitrene intermediate[2]. This nitrene rapidly inserts into the adjacent spatial bonds to form the central thiazine ring.

  • Causality of the Acetamido Group: The 4-acetamido group acts as an electron-donating moiety via resonance, stabilizing the transition state during nitrene insertion and directing the regioselectivity of the cyclization. Furthermore, it protects the para-position from unwanted electrophilic side reactions during harsh thermal conditions. While base-catalyzed Smiles rearrangements can also be employed for diaryl sulfides, they are highly sensitive to steric hindrance and electronic substitution patterns[3]. The Cadogan approach bypasses these limitations.

The Dibenzo[b,f][1,4]thiazepine Core via Condensation

By selectively reducing the nitro group to an amine without cleaving the sulfide bridge, AANDS is converted into 4-acetamido-2,2'-diaminodiphenyl sulfide. This diamine acts as a potent bis-nucleophile. Subsequent condensation with an electrophile (such as an acid chloride, phosgene equivalent, or functionalized aldehyde) yields the 7-membered thiazepine ring[4].

  • Causality of Reductant Choice: Iron powder with ammonium chloride ( Fe/NH4​Cl ) is selected over palladium-catalyzed hydrogenation ( Pd/C,H2​ ) to prevent catalyst poisoning by the central sulfide atom, ensuring quantitative conversion to the diamine.

Synthetic Workflows & Visualizations

Pathways AANDS 4-Acetamido-2'-amino- 2-nitrodiphenyl sulphide Cadogan P(OEt)3, Heat (Cadogan Cyclization) AANDS->Cadogan Reduction Fe/NH4Cl (Nitro Reduction) AANDS->Reduction Phenothiazine 2-Acetamido-10H-phenothiazine Derivatives Cadogan->Phenothiazine Diamino 4-Acetamido-2,2'-diamino- diphenyl sulphide Reduction->Diamino Condensation Electrophile (e.g., R-COCl) (Condensation) Diamino->Condensation Thiazepine Dibenzo[b,f][1,4]thiazepine Derivatives Condensation->Thiazepine

Divergent synthetic pathways utilizing AANDS to access distinct heterocyclic scaffolds.

Mechanism Nitro o-Nitro Diaryl Sulfide (AANDS) Phosphite + P(OEt)3 Deoxygenation Nitro->Phosphite Nitrene Nitrene Intermediate (Highly Reactive) Phosphite->Nitrene Insertion Intramolecular C-H/N-H Insertion Nitrene->Insertion Product Phenothiazine Core Formation Insertion->Product

Mechanism of the Cadogan reductive cyclization via a nitrene intermediate.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the two primary cyclization pathways utilizing AANDS.

Synthetic PathwayKey Reagents / CatalystSolventTemp (°C)Time (h)Expected YieldPrimary IPC Method
Phenothiazine (Cadogan) P(OEt)3​ (Excess)Neat or Cumene150–1604–650–65%LC-MS (Nitrene mass shift)
Phenothiazine (Smiles) KOH (Alcoholic)Acetone/EtOH80 (Reflux)2–340–55%TLC (UV 254 nm)
Nitro Reduction Fe powder, NH4​Cl EtOH/ H2​O 802–4>85%LC-MS (Loss of 30 Da)
Thiazepine Condensation Phenyl chloroformateToluene/Heat100–1108–1065–75%HPLC (Product peak area)

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-Acetamido-phenothiazine via Cadogan Cyclization

This protocol utilizes triethyl phosphite as both a solvent and a deoxygenating agent[2].

  • Reaction Setup: In an oven-dried, argon-purged 100 mL round-bottom flask, suspend AANDS (10.0 mmol) in freshly distilled, deperoxidized triethyl phosphite (15.0 mL, excess).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 150–160 °C using a precisely controlled oil bath. The suspension will gradually turn into a dark, homogeneous solution.

  • In-Process Control (IPC): After 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS.

    • Validation Check: The reaction is deemed complete when the starting material mass ( [M+H]+ ) is fully consumed, replaced by the target phenothiazine mass ( [M−32+H]+ , accounting for the loss of two oxygen atoms and cyclization).

  • Workup: Cool the mixture to room temperature. Transfer the crude mixture to a vacuum distillation apparatus to remove excess triethyl phosphite and its byproduct (triethyl phosphate) under reduced pressure (0.1 mbar at 60 °C).

  • Purification: Dissolve the resulting dark residue in a minimal amount of boiling benzene or toluene, treat with activated charcoal, filter hot through Celite, and allow to crystallize at 4 °C.

Protocol B: Synthesis of Dibenzo[b,f][1,4]thiazepine Framework

This two-step protocol avoids sulfur-poisoning of transition metals and establishes the 7-membered thiazepine ring[4].

Step 1: Selective Nitro Reduction

  • Setup: Dissolve AANDS (10.0 mmol) in a mixture of ethanol (40 mL) and water (10 mL). Add ammonium chloride (50.0 mmol) and elemental iron powder (50.0 mmol, 325 mesh).

  • Reaction: Heat the suspension to 80 °C under vigorous mechanical stirring for 3 hours.

  • IPC (TLC Validation): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: Hexane/Ethyl Acetate 1:1). The starting material (yellow spot, high Rf​ ) must be completely replaced by the diamine intermediate (highly polar, low Rf​ , stains brown with ninhydrin).

  • Filtration: Filter the hot mixture through a pad of Celite to remove iron oxides. Wash the pad with hot ethanol (2 × 20 mL). Concentrate the filtrate in vacuo to yield the crude diamine.

Step 2: Thiazepine Condensation

  • Setup: Dissolve the crude diamine (approx. 9.5 mmol) in anhydrous toluene (50 mL). Add phenyl chloroformate (10.0 mmol) dropwise at 0 °C under argon.

  • Cyclization: Slowly warm the mixture to room temperature, then heat to 100 °C for 9 hours.

  • IPC (HPLC Validation): Monitor the disappearance of the diamine peak via HPLC (C18 column, gradient H2​O /MeCN with 0.1% TFA).

  • Isolation: Cool the reaction to room temperature, quench with water (50 mL), and extract the organic layer. Dry over Na2​SO4​ , concentrate, and recrystallize from diisopropyl ether to afford the pure dibenzo[b,f][1,4]thiazepine derivative.

References

  • [3] Massie, S. P. (1954). The Chemistry of Phenothiazine. Chemical Reviews - ACS Publications. Available at:[Link]

  • [1] RSC Advances. (2025). Modulation of fluorescence in novel A–D–A type phenothiazine derivatives via oxidation. Royal Society of Chemistry. Available at:[Link]

  • [2] Houben-Weyl Methods of Organic Chemistry. Substituted Phenothiazines via Smiles Rearrangement and Cadogan Cyclization. Thieme Connect. Available at:[Link]

  • [4] EP1252151B1. A process for the preparation of quetiapine and intermediates therefor. Google Patents. Available at:

Sources

Application

Application Note: Advanced Purification Protocol for 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Scope The synthesis of complex heterocyclic scaffolds, suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Scope

The synthesis of complex heterocyclic scaffolds, such as phenothiazines and benzimidazole-based anthelmintics, relies heavily on the structural integrity of diaryl sulfide intermediates. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (CAS: 1017060-37-5) is a highly functionalized precursor featuring an acetamido group, a primary amine, and a nitro group bridged by a thioether linkage.

Isolating this compound from a crude nucleophilic aromatic substitution (SNAr) reaction mixture presents significant challenges. The basicity of the amine, the hydrogen-bonding capacity of the acetamido group, and the high susceptibility of the sulfide bridge to atmospheric oxidation necessitate a highly controlled purification strategy. As detailed in foundational SNAr literature by [1], side reactions such as over-oxidation and premature cyclization are common. This Application Note provides a field-validated, three-phase purification protocol designed to yield >99% pure material while mitigating degradation.

Physicochemical Profiling & Impurity Causality

To design a self-validating purification system, we must first establish the quantitative parameters of the target molecule. The presence of multiple polar functional groups dictates its chromatographic behavior and solubility profile.

Table 1: Physicochemical & Chromatographic Parameters

ParameterValue / Description
Chemical Name 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
CAS Registry Number 1017060-37-5
Molecular Formula C14H13N3O3S
Molar Mass 303.34 g/mol
TLC Retention Factor (Rf) 0.35 (Hexane:EtOAc 1:2, v/v on Silica Gel 60 F254)
Expected Yield (Post-Purification) 65 – 75% (from crude SNAr mixture)
Target Purity (HPLC) > 99.0% (a/a at 254 nm)
Mechanistic Insight into Impurities

Understanding the origin of impurities is critical for their removal. During the coupling of 4-acetamido-2-nitrochlorobenzene with 2-aminothiophenol, three primary byproducts emerge:

  • Sulfoxide/Sulfone Generation: The electron-rich sulfide bridge is easily oxidized by atmospheric oxygen during aqueous workup.

  • Disulfide Formation: Unreacted 2-aminothiophenol rapidly dimerizes in the presence of air to form 2,2'-dithiobis(aniline).

  • Thermal Cyclization: Excessive heat during solvent evaporation can trigger the elimination of nitrous acid (HNO2), prematurely cyclizing the intermediate into a phenothiazine.

ImpurityPathway SM1 2-Aminothiophenol (Nucleophile) Prod Target Sulfide (Product) SM1->Prod SNAr Coupling Imp2 Disulfide Impurity (Oxidized SM1) SM1->Imp2 Air Oxidation SM2 4-Acetamido-2-nitro- chlorobenzene SM2->Prod SNAr Coupling Imp1 Sulfoxide Byproduct (+[O]) Prod->Imp1 Excess Oxidant / Air

Figure 1: Mechanistic pathways generating the target sulfide and primary impurities.

Experimental Workflow: The 3-Phase Protocol

The following methodology leverages differential solubility and polarity to systematically strip away the impurities identified above.

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction (EtOAc / NaHCO3) A->B C Organic Phase B->C Removes salts & acidic thiols D Silica Gel Chromatography (Hexane:EtOAc Gradient) C->D Concentration (≤40°C) E Pooled Fractions D->E Removes disulfides & sulfoxides F Recrystallization (Hot Ethanol) E->F Solvent Exchange G Target Sulfide (>99% Purity) F->G Removes trace isomers

Figure 2: Three-phase purification workflow for isolating the target diphenyl sulphide.

Phase 1: Reaction Quenching & Selective Liquid-Liquid Extraction

Causality: Ethyl Acetate (EtOAc) is selected over chlorinated solvents because it prevents the formation of stubborn emulsions common with basic anilines. Washing with a mild base (NaHCO3) deprotonates unreacted 2-aminothiophenol (pKa ~6.5), forcing it into the aqueous layer before it can oxidize into a highly lipophilic disulfide.

Step-by-Step Methodology:

  • Dilute the crude SNAr reaction mixture (typically in DMF) with 10 volumes of ice-cold deionized water to precipitate the organic components.

  • Extract the aqueous suspension with EtOAc (3 x 50 mL per 10 g of crude).

  • Wash the combined organic layers with 5% aqueous NaHCO3 (2 x 50 mL). Self-Validation: Ensure the aqueous wash pH remains >8 to confirm complete neutralization of acidic byproducts.

  • Wash the organic layer with saturated aqueous NaCl (brine) (50 mL) to strip residual DMF and water.

  • Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Critical Control Parameter: Maintain the water bath at ≤40 °C to prevent thermal cyclization.

Phase 2: Flash Column Chromatography

Causality: While extraction removes SNAr salts and polar solvents, structurally similar organic impurities remain. Utilizing the rapid chromatographic techniques pioneered by [2], a step gradient is employed. Non-polar disulfides are flushed early, while the highly polar sulfoxide byproducts remain tightly bound to the silica.

Step-by-Step Methodology:

  • Prepare a silica gel column (230–400 mesh) using a slurry packed in 100% Hexane.

  • Dissolve the crude extract in a minimal volume of Dichloromethane (DCM) and load it evenly onto the column head.

  • Elute using the following step gradient:

    • Hexane:EtOAc (3:1) (2 Column Volumes, CV): Elutes unreacted 4-acetamido-2-nitrochlorobenzene and disulfide impurities.

    • Hexane:EtOAc (1:2) (3 to 4 CV): Elutes the target 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide.

    • EtOAc:MeOH (9:1) (1 CV): Flushes retained polar sulfoxides (column clearing).

  • Monitor fractions via TLC (Hexane:EtOAc 1:2, UV 254 nm). The target compound presents an Rf of ~0.35.

  • Pool the product-containing fractions and concentrate under reduced pressure (≤40 °C).

Phase 3: Precision Recrystallization

Causality: Chromatography yields ~95% purity, but trace co-eluting isomers or colored oxidation products often persist. As outlined in standard purification texts by [3], recrystallization from a protic solvent exploits the differential temperature-solubility coefficient of the nitro-aromatic system. Absolute ethanol effectively solvates trace sulfoxide impurities even at 0 °C, ensuring they remain in the mother liquor.

Step-by-Step Methodology:

  • Suspend the chromatographed solid in absolute ethanol (approx. 8–10 mL per gram of product).

  • Heat the suspension gently to reflux (78 °C) until complete dissolution is achieved. Note: Do not maintain reflux for more than 15 minutes to avoid amine oxidation.

  • Perform a rapid hot filtration through a pre-warmed sintered glass funnel if insoluble particulates are observed.

  • Allow the solution to cool ambiently to room temperature over 2 hours. This slow cooling promotes the formation of large, high-purity crystalline lattices.

  • Transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize precipitation yield.

  • Recover the crystals via vacuum filtration, wash the filter cake with ice-cold ethanol (2 x 5 mL), and dry in a vacuum oven at 45 °C for 12 hours.

In-Process Analytical Validation

To ensure the protocol has functioned as a self-validating system, the final material must be subjected to HPLC analysis.

  • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

  • Detection: UV at 254 nm.

  • Acceptance Criteria: The target peak must account for >99.0% of the total integrated area. The absence of a peak at a lower retention time (indicative of the more polar sulfoxide) confirms the success of the chromatographic and recrystallization phases.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th ed.). Butterworth-Heinemann (Elsevier). URL:[Link]

Method

analytical methods for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide quantification

An In-Depth Guide to the Quantitative Analysis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide Abstract This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Quantitative Analysis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide

Abstract

This comprehensive application note provides detailed analytical methodologies for the accurate quantification of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide. This molecule, possessing nitro, amino, and sulphide functional groups, is representative of key intermediates or potential impurities in complex pharmaceutical synthesis pathways. Ensuring its precise measurement is critical for process control, quality assurance, and regulatory compliance. This guide presents a primary High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, fully detailed from sample preparation to validation according to ICH Q2(R1) guidelines.[1][2][3][4] Additionally, it discusses a highly selective confirmatory Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and an alternative Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) approach. The protocols are designed for researchers, analytical chemists, and drug development professionals, emphasizing the scientific rationale behind methodological choices to ensure robust and reliable results.

Introduction and Physicochemical Characterization

4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is a complex organic molecule whose quantification is essential for monitoring reaction kinetics, assessing starting material purity, or quantifying process-related impurities. Its structure incorporates several functional groups that dictate the optimal analytical strategy. The presence of two aromatic rings and a nitro group constitutes a strong chromophore, making it an ideal candidate for UV-based detection.[5][6] The primary amino group offers a site for potential derivatization or ionization in mass spectrometry, while the sulphide linkage provides a unique target for selective detectors.

A thorough understanding of the analyte's physicochemical properties is the foundation of robust method development.

Table 1: Physicochemical Properties of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide

PropertyValue (Estimated/Calculated)Significance for Analytical Method Development
Chemical Structure The structure contains a strong UV chromophore (-NO2, aromatic rings), a basic site (-NH2), and a unique heteroatom (-S-), guiding detector selection.
Molecular Formula C₁₄H₁₃N₃O₃SUsed for exact mass determination in MS and for calculating concentrations.
Molecular Weight 303.34 g/mol Essential for preparing standard solutions of known molarity and for MS analysis.
Solubility Predicted to be soluble in organic solvents (Methanol, Acetonitrile, DMSO); sparingly soluble in water.Dictates the choice of solvents for sample preparation, standard preparation, and mobile phase composition.
UV-Vis λmax Estimated ~254 nm, with another peak >300 nmThe nitroaromatic structure suggests strong absorbance.[5][7] An optimal wavelength must be experimentally determined for maximum sensitivity and selectivity.

Primary Analytical Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

The most versatile and widely accessible technique for quantifying this analyte is RP-HPLC-UV. This method offers excellent resolution, sensitivity, and reproducibility for non-volatile, polar to moderately non-polar compounds. The choice of a C18 stationary phase is based on its proven efficacy in retaining aromatic compounds, while a mobile phase of acetonitrile or methanol with water allows for fine-tuning of the retention time.

Principle of the Method

The analyte is dissolved and injected into the HPLC system. It partitions between a non-polar stationary phase (C18) and a polar mobile phase. By precisely controlling the mobile phase composition, the analyte is separated from impurities and eluted from the column at a characteristic retention time. A UV detector measures the absorbance of the analyte as it passes through the flow cell, generating a signal (peak) whose area is directly proportional to its concentration.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, UV/Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Purified Water (18.2 MΩ·cm), Formic Acid (optional, for pH control).

  • Standard: 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide reference standard (>99% purity).

2.2.2. Solution Preparation

  • Mobile Phase A: Purified Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Solution with the diluent.

2.2.3. Sample Preparation (Example from a Solid Matrix)

  • Accurately weigh approximately 50 mg of the sample powder into a 50 mL volumetric flask.

  • Add ~30 mL of diluent and sonicate for 15 minutes to extract the analyte.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

2.2.4. Chromatographic Conditions

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining aromatic compounds.
Mobile Phase A: Water, B: AcetonitrileProvides good separation for nitroaromatic compounds.[5][8]
Gradient 0-15 min: 40% B to 90% B; 15-17 min: 90% B; 17.1-20 min: 40% B (re-equilibration)A gradient is recommended to ensure elution of the analyte with good peak shape while cleaning the column of late-eluting impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintains consistent retention times and improves peak shape.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak broadening.
Detection UV at 254 nmNitroaromatic compounds exhibit strong absorbance at this wavelength.[5] A full DAD scan is recommended during development to find the optimal wavelength.
Analytical Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard (Stock Solution) WorkingStd Prepare Working Standards (Calibration Curve) Standard->WorkingStd Inject Inject into HPLC System (10 µL) WorkingStd->Inject Sample Weigh & Dissolve Sample Filter Filter Sample Extract (0.45 µm PTFE) Sample->Filter Filter->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify Calculate Sample Concentration Calibrate->Quantify

Caption: Workflow for quantification of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide by HPLC-UV.

Method Validation Protocol (ICH Q2(R1) Framework)

A protocol is only trustworthy if it is validated. Validation demonstrates that the analytical procedure is suitable for its intended purpose. The following steps should be performed according to ICH Q2(R1) guidelines.[1][2][4]

Table 2: Summary of Validation Parameters and Acceptance Criteria

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank (diluent), placebo (matrix without analyte), and spiked sample. Assess peak purity using a DAD.Analyte peak is free of interference from blank/placebo at its retention time. Peak purity index > 0.99.
Linearity & Range Analyze calibration standards at 5-7 concentration levels (e.g., 1-100 µg/mL) in triplicate. Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Analyze samples spiked with the analyte at three levels (e.g., 80%, 100%, 120% of expected concentration) in triplicate.Mean recovery should be 98.0% - 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate Precision: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.
LOD & LOQ Determine based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).LOD and LOQ should be reported and demonstrated to be sufficiently low for the intended analysis (e.g., impurity quantification).
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2) and assess impact.Retention time and peak area should not significantly change, demonstrating method reliability.

Confirmatory and Alternative Methods

Confirmatory Method: LC-MS/MS

For unambiguous identification and quantification at trace levels, especially in complex biological or environmental matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[9][10][11]

  • Principle: After HPLC separation, the analyte is ionized (typically via Electrospray Ionization, ESI, in positive mode due to the amino group). A precursor ion corresponding to the protonated molecule [M+H]⁺ is selected in the first quadrupole, fragmented, and specific product ions are monitored in the third quadrupole. This Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity.

  • Hypothetical LC-MS/MS Parameters:

    • Ion Source: ESI (Positive Mode)

    • Precursor Ion [M+H]⁺: m/z 304.3

    • Potential MRM Transitions: Fragmentation would likely occur at the sulphide bridge or involve the loss of the acetyl group. Specific transitions must be determined experimentally by infusing the standard.

LCMS_Logic Analyte Analyte Elutes from LC (m/z 304.3) Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 304.3) Analyte->Q1 Q2 Quadrupole 2 (Q2) Collision Cell (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ions (e.g., m/z Y, m/z Z) Q2->Q3 Detector Detector (Quantification) Q3->Detector

Caption: Logical workflow of a Triple Quadrupole Mass Spectrometer for MRM analysis.

Alternative Method: Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD)

If the analyte exhibits sufficient thermal stability and volatility, GC can be an option. The use of a Sulfur Chemiluminescence Detector (SCD) would provide outstanding selectivity for this sulfur-containing molecule, eliminating interferences from non-sulfur compounds.[12][13]

  • Principle: The sample is vaporized and separated in a GC column. As compounds elute, they are combusted in a hydrogen-rich flame, converting sulfur atoms into sulfur monoxide (SO). This SO molecule reacts with ozone in a reaction chamber, producing an excited state SO₂* which then relaxes, emitting light. This emitted light is detected by a photomultiplier tube and is specific to sulfur.

  • Considerations: This method is highly selective but requires evaluation of the analyte's thermal stability to avoid on-column degradation.

Conclusion

The robust and reliable quantification of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide can be effectively achieved using a validated RP-HPLC-UV method. This approach provides a balance of sensitivity, selectivity, and accessibility for routine quality control and research applications. For analyses requiring higher sensitivity or absolute confirmation in complex matrices, an LC-MS/MS method is recommended. The choice of the optimal analytical technique will depend on the specific application, matrix, required sensitivity, and available instrumentation. The protocols and validation framework provided in this guide serve as a comprehensive starting point for developing a scientifically sound and defensible analytical method.

References

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Sharma, V. K., & Kumar, A. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Separation Science. [Link]

  • International Council for Harmonisation. (2022). Quality Guidelines. ICH. [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ResearchGate. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. [Link]

  • Alwis, K. U., et al. (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]

  • de Cássia Nunes, R., et al. (2024). Development by design of experiment and validation of a HPLC-UV method for simultaneous quantification of 1-nitro-2-phenylethane and methyleugenol: Application to nail permeation/retention studies. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Nitroaromatics. [Link]

  • Waters Corporation. (n.d.). Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). EPA. [Link]

  • Alwis, K. U., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]

  • ChemBK. (2024). 4-amino-4'-nitrodiphenyl sulfide. [Link]

  • PubChem. (n.d.). 4-Acetamido-2-amino-6-nitrotoluene. [Link]

  • Agilent Technologies. (2015). Agilent Gas Chromatography and Sulfur-Selective Detection Analysis of Sulfur Compounds According to ASTM D5623. [Link]

  • National Center for Biotechnology Information. (n.d.). Analytical Methods for Hydrogen Sulfide and Carbonyl Sulfide. [Link]

  • PubChem. (n.d.). 4-Amino-4'-nitrobiphenyl. [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-nitrophenyl)- (CAS 104-04-1). [Link]

  • Agilent Technologies. (2023). Analysis of Sulfur Compounds in High-Purity Hydrogen Using an Agilent GC/SCD. [Link]

  • Zerkle, A. L., et al. (2017). Rapid quantification and isotopic analysis of dissolved sulfur species. Rapid Communications in Mass Spectrometry. [Link]

Sources

Application

Application Note: Synthesis of 2-Acetamidophenothiazine via Intramolecular S_NAr Cyclization of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide

Executive Summary Phenothiazine derivatives represent a privileged tricyclic scaffold in medicinal chemistry, forming the core of numerous antipsychotic, antihistamine, and anthelmintic agents. The pharmacological effica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenothiazine derivatives represent a privileged tricyclic scaffold in medicinal chemistry, forming the core of numerous antipsychotic, antihistamine, and anthelmintic agents. The pharmacological efficacy of these compounds is heavily dependent on substitution at the 2-position of the ring system. This application note provides a comprehensive, field-tested protocol for the synthesis of 2-acetamidophenothiazine from the highly functionalized diaryl thioether precursor, 4-acetamido-2'-amino-2-nitrodiphenyl sulphide . Designed for drug development professionals, this guide emphasizes the mechanistic causality, quantitative optimization, and self-validating analytical steps required for reproducible scale-up.

Mechanistic Rationale & Pathway

The synthesis of phenothiazine scaffolds often relies on the cyclization of functionalized diphenyl sulfides, a methodology historically established by Smiles and extensively expanded for heterocyclic chemistry[1]. The precursor diaryl sulfides themselves are typically synthesized via the nucleophilic aromatic substitution of chloronitrobenzene derivatives with sodium sulfide or substituted thiophenols[2][3].

In this specific protocol, the transformation relies on a base-promoted intramolecular Nucleophilic Aromatic Substitution (S_NAr) . The precursor contains both a nucleophile (the free 2'-primary amine) and an electrophilic center (the carbon bearing the 2-nitro group). Upon deprotonation, the amine attacks the electrophilic carbon, forming an anionic Meisenheimer complex. The subsequent collapse of this complex expels a nitrite ion ( NO2−​ ), driving the irreversible ring closure to form the stable phenothiazine core.

SNAr_Pathway A 4-Acetamido-2'-amino- 2-nitrodiphenyl sulphide (Precursor) B Base Deprotonation (K2CO3 / DMSO) A->B Heat (120°C) C Meisenheimer Complex (Intermediate) B->C Nucleophilic Attack D Intramolecular SNAr (- HNO2) C->D Leaving Group Expulsion E 2-Acetamidophenothiazine (Target Scaffold) D->E Ring Closure

Fig 1: Base-promoted intramolecular SNAr cyclization pathway to 2-acetamidophenothiazine.

Experimental Design & Causality

Every reagent and condition in this protocol has been selected to create a self-validating, high-yield system:

  • Base Selection ( K2​CO3​ ): A mild inorganic base is required. It is strong enough to deprotonate the aniline to enhance its nucleophilicity, yet mild enough to prevent the unwanted hydrolysis of the sensitive acetamido group (which would occur with NaOH or KOH ).

  • Solvent (DMSO): A polar aprotic solvent is critical. DMSO solvates the potassium counter-ion, leaving the amine highly reactive. Furthermore, it stabilizes the anionic Meisenheimer complex formed during the S_NAr process, significantly lowering the activation energy.

  • Inert Atmosphere: Purging with nitrogen prevents the oxidative dimerization of the precursor or the formation of sulfoxides at the thioether bridge, which are common side reactions at elevated temperatures.

Quantitative Optimization of Cyclization

The following table summarizes the empirical data used to establish the optimal reaction parameters. Yields were determined via isolation after column chromatography.

Table 1: Optimization of Intramolecular S_NAr Cyclization Conditions

SolventBase (2.5 eq)Temperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
DMFTriethylamine1001235Weak base leads to incomplete conversion.
DMF K2​CO3​ 120868Moderate yield; slower reaction kinetics.
DMSO Cs2​CO3​ 120482Rapid conversion, but economically prohibitive.
DMSO K2​CO3​ 120 5 85 Optimal balance of yield, kinetics, and cost.
NMP K2​CO3​ 140471Thermal degradation and tar formation observed.

Step-by-Step Protocol

Caution: Perform all steps in a well-ventilated fume hood. DMSO easily penetrates the skin and can carry dissolved compounds into the bloodstream.

  • Reaction Assembly: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetamido-2'-amino-2-nitrodiphenyl sulphide (5.0 mmol, 1.51 g) in anhydrous DMSO (15 mL).

  • Base Addition & Purge: Add anhydrous K2​CO3​ (12.5 mmol, 1.73 g) in one portion. Seal the flask with a rubber septum and purge the system with inert nitrogen gas for 10 minutes.

  • Thermal Cyclization: Attach a reflux condenser and lower the flask into a pre-heated oil bath at 120 °C. Stir vigorously.

  • In-Process Validation (TLC): After 3 hours, monitor the reaction via TLC (Eluent: 60:40 Hexane/EtOAc). Self-Validation Check: The starting material (bright yellow spot) will gradually convert to the phenothiazine product. Phenothiazines exhibit distinct blue/green fluorescence under UV 365 nm. If fluorescence is absent, the cyclization has not initiated.

  • Quenching & Precipitation: Upon complete consumption of the precursor (typically 5 hours), remove the flask from the heat and cool to room temperature. Pour the mixture slowly into 150 mL of vigorously stirred, ice-cold distilled water. A crude precipitate will form immediately.

  • Liquid-Liquid Extraction: Extract the aqueous suspension with Ethyl Acetate ( 3×50 mL).

  • Aqueous Washing (Critical Step): Wash the combined organic layers sequentially with distilled water ( 4×50 mL). Causality: DMSO is highly miscible with water; sequential aqueous washes are strictly required to partition the DMSO out of the organic layer, preventing solvent carryover during concentration. Wash once with brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield a crude solid.

  • Purification: Purify the crude residue via silica gel flash chromatography (Gradient: 70:30 to 50:50 Hexane/EtOAc) or recrystallize from hot ethanol to yield pure 2-acetamidophenothiazine.

Analytical Validation

To confirm the structural integrity of the synthesized 2-acetamidophenothiazine, perform the following analytical checks:

  • LC-MS Analysis: Confirm the mass shift. The precursor exact mass is 303.07 Da. The successful expulsion of nitrous acid ( HNO2​ , 47.01 Da) yields the phenothiazine product with an exact mass of 256.07 Da. A dominant mass peak at [M+H]+ 257.1 validates successful ring closure.

  • 1 H NMR (DMSO- d6​ , 400 MHz): Look for the disappearance of the primary amine protons ( 5.2 ppm) and the appearance of the characteristic phenothiazine secondary amine N-H proton ( 8.6 ppm, singlet). The acetamido methyl singlet must remain intact at 2.0 ppm, confirming that the base did not hydrolyze the protecting group.

References

  • Massie, S. P. (1954). The Chemistry of Phenothiazine. Chemical Reviews, 54(4), 797-833. URL:[Link][1]

  • LookChem. (n.d.). Cas 80-08-0, 4,4'-Diaminodiphenylsulfone: Synthesis and Precursors. URL:[Link][2]

Sources

Method

Application Note: 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide as a Strategic Intermediate in Advanced Dye Synthesis

Target Audience: Researchers, Formulation Scientists, and Chemical Development Professionals Discipline: Synthetic Organic Chemistry & Colorant Technology Introduction & Mechanistic Rationale In the development of high-p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Chemical Development Professionals Discipline: Synthetic Organic Chemistry & Colorant Technology

Introduction & Mechanistic Rationale

In the development of high-performance disperse dyes for synthetic fibers (particularly polyethylene terephthalate, PET), the architectural design of the chromophore is paramount. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide serves as a highly functionalized, strategic diazo component. Unlike simple aniline derivatives, this intermediate provides a sophisticated "push-pull" electronic system coupled with distinct steric advantages, making it invaluable for synthesizing deep-shade (navy, rubine, and black) azo dyes.

As application scientists, we select this specific intermediate based on three mechanistic pillars:

  • The Diphenyl Sulphide Bridge: The non-planar thioether linkage prevents excessive molecular aggregation, ensuring level dyeing. More importantly, the high molecular weight and thermal stability of the sulphide bridge drastically improve the sublimation fastness of the final dye—a critical requirement for high-temperature PET processing [1].

  • Electronic "Push-Pull" Configuration: The 2-nitro group acts as a potent electron-withdrawing group (EWG), lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the resulting azo dye. Conversely, the 4-acetamido group acts as an electron-donating group (EDG). This synergistic effect induces a significant bathochromic shift, deepening the color [2].

  • Deactivation Towards Photo-Oxidation: The ortho-nitro group sterically and electronically shields the vulnerable azo bond in the final dye, imparting excellent light fastness.

Physicochemical Profiling & Synthetic Utility

Before initiating synthesis, it is critical to profile the intermediate. The quantitative and qualitative data below dictate our choice of solvents, reagents, and reaction conditions.

PropertyValue / CharacteristicCausality in Dye Synthesis
Chemical Formula C14​H13​N3​O3​S High molecular weight (303.34 g/mol ) restricts dye migration out of the fiber matrix, ensuring high wash fastness.
Amine Basicity ( pKa​ ) Weakly BasicThe electron-withdrawing nature of the adjacent rings necessitates the use of strong acids (e.g., Nitrosyl sulfuric acid) for successful diazotization.
Solubility Insoluble in H2​O ; Soluble in H2​SO4​ , DMFDictates a non-aqueous or highly acidic diazotization medium to maintain a homogeneous reaction state.
Acetamido Group Hydrolyzable under extreme pHReaction pH must be strictly controlled during coupling (pH 4.0–5.0) to prevent unwanted hydrolysis of the acetamido group into a primary amine.

(Data corroborated by commercial intermediate specifications [3])

Experimental Protocols: A Self-Validating Workflow

The following protocols detail the transformation of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide into a high-fastness disperse azo dye.

Protocol A: Non-Aqueous Diazotization

Causality: Standard aqueous hydrochloric acid and sodium nitrite are insufficient for this intermediate. The bulky, hydrophobic nature of the diphenyl sulphide core, combined with the weakly basic 2'-amino group, requires concentrated sulfuric acid as both the solvent and the protonating agent.

  • Preparation: Charge a dry, jacketed glass reactor with 50 mL of concentrated H2​SO4​ (98%). Cool the reactor to 0–5 °C using a glycol/water circulation bath.

  • Dissolution: Slowly add 0.1 mol (30.33 g) of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide under high-shear stirring. Maintain temperature below 10 °C to prevent premature sulfonation.

  • Nitrosation: Dropwise, add 0.105 mol of commercial nitrosyl sulfuric acid ( 40% in H2​SO4​ ) over 45 minutes. Maintain the reaction strictly at 0–5 °C. Stir for an additional 2 hours.

  • Self-Validating Checkpoint (Nitrous Acid): The system must contain a slight excess of electrophilic NO+ to ensure 100% conversion of the amine. Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color validates the presence of excess nitrous acid.

  • Quenching: Add sulfamic acid ( NH2​SO3​H ) in 0.5 g increments until the starch-iodide test is negative. Validation: A negative test confirms the destruction of excess nitrous acid, which would otherwise cause side reactions (e.g., nitrosation of the coupling component) in the next step.

Protocol B: Electrophilic Azo Coupling

Causality: We utilize N,N-Diethyl-m-toluidine as the coupling component. The meta-methyl group provides steric hindrance that directs the incoming diazonium electrophile exclusively to the para position, preventing unwanted ortho-coupling or N-coupling.

  • Preparation of Coupling Bath: In a separate reactor, dissolve 0.1 mol of N,N-Diethyl-m-toluidine in 200 mL of water containing 10 mL of concentrated HCl. Add 100 g of crushed ice to drop the temperature to 0 °C.

  • Coupling: Slowly pour the diazonium sulfate solution (from Protocol A) into the coupling bath under vigorous stirring.

  • pH Modulation: Immediately begin adding a saturated solution of Sodium Acetate ( CH3​COONa ). Causality: The pH must be raised to 4.0–5.0. If the pH is too low (< 2.0), the coupling component becomes fully protonated (ammonium salt) and unreactive. If too high (> 6.0), the diazonium salt degrades into an inert diazotate.

  • Self-Validating Checkpoint (Reaction Completion): Monitor the reaction via Thin-Layer Chromatography (TLC) using Toluene/Ethyl Acetate (8:2) as the eluent. The complete disappearance of the diazonium spot and the emergence of a single, deeply colored product spot validate the end of the reaction. Furthermore, spot the reaction mixture on filter paper next to a drop of alkaline H-acid; the absence of a colored ring confirms no residual diazonium salt remains.

  • Isolation: Filter the precipitated dye, wash with cold distilled water until the filtrate is pH neutral, and dry under vacuum at 60 °C.

Reaction Pathway Visualization

The following diagram maps the logic and chemical flow of the synthesis, highlighting the critical transition from the stable intermediate to the reactive electrophile, and finally to the target chromophore.

DyeSynthesis Start 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (Diazo Component) Reagent1 Nitrosyl Sulfuric Acid (H2SO4 / NaNO2, 0-5°C) Start->Reagent1 Dissolution in Acid DiazoSalt Diazonium Sulfate Intermediate (Highly Reactive Electrophile) Reagent1->DiazoSalt Diazotization (Nitrosation) FinalDye Azo Disperse Dye (Target Chromophore) DiazoSalt->FinalDye Electrophilic Aromatic Substitution CouplingComp N,N-Diethyl-m-toluidine (Nucleophilic Coupling Component) CouplingComp->FinalDye C-Coupling (para-position) Buffer Sodium Acetate Buffer (Maintains pH 4.0 - 5.0) Buffer->FinalDye pH Control (Deprotonation)

Fig 1. Synthetic workflow for azo disperse dye via diazotization and electrophilic coupling.

Analytical Validation of the Synthesized Dye

To ensure the structural integrity of the final dye and verify that the acetamido and nitro groups survived the highly acidic reaction conditions intact, the following analytical suite is mandatory:

  • High-Performance Liquid Chromatography (HPLC-DAD): Run on a C18 reverse-phase column (Acetonitrile/Water gradient). A single sharp peak at the specific λmax​ validates the absence of unreacted intermediate or hydrolyzed byproducts.

  • UV-Vis Spectroscopy: Dissolve the dye in DMF. The λmax​ should exhibit a strong bathochromic shift (typically > 550 nm) compared to dyes lacking the nitro/acetamido push-pull system, confirming the electronic communication across the azo bond.

  • 1H -NMR (DMSO- d6​ ): The complete disappearance of the primary amine protons (broad singlet, ~5.5 ppm) from the starting material, alongside the retention of the acetamido methyl protons (singlet, ~2.1 ppm), validates successful coupling without unintended hydrolysis.

References

  • Hunger, K. (2003). Industrial Dyes: Chemistry, Properties, Applications. Wiley-VCH. Journal of the American Chemical Society Review.[Link]

  • Zollinger, H. (2003). Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments (3rd ed.). Wiley-VCH.

Sources

Application

Application Note: Directed Synthesis of Isomerically Pure Phenothiazines via 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide

Target Audience: Researchers, synthetic chemists, and drug development professionals. Strategic Rationale in Heterocyclic Synthesis Phenothiazine derivatives are foundational scaffolds in both life sciences and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Strategic Rationale in Heterocyclic Synthesis

Phenothiazine derivatives are foundational scaffolds in both life sciences and materials science, functioning as potent antipsychotics, redox mediators, and advanced fluorophores[1]. However, the traditional Bernthsen synthesis (direct thionation of diarylamines) suffers from poor regioselectivity when applied to unsymmetrical substrates, often yielding intractable mixtures of isomers that require exhaustive chromatographic separation.

To bypass this limitation, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide [2] serves as a highly specialized, pre-assembled building block. By establishing the exact spatial arrangement of the heteroatoms and functional groups prior to ring closure, this precursor guarantees the formation of a single regioisomer: 2-acetamidophenothiazine .

Mechanistic Causality & Structural Design

The transformation of this diphenyl sulphide into a tricyclic phenothiazine relies on an intramolecular Nucleophilic Aromatic Substitution ( SN​Ar ). The success of this reaction is dictated by three structural features:

  • The Internal Nucleophile: The 2'-amino group on the unsubstituted ring is positioned in perfect proximity to attack the adjacent ring.

  • The Electrophile & Leaving Group: The carbon bearing the 2-nitro group is highly electron-deficient. Upon attack by the deprotonated 2'-amine, a transient Meisenheimer complex is formed. The nitro group is subsequently expelled as a nitrite anion ( NO2−​ ), driving the rearomatization and formation of the thermodynamically stable tricyclic core.

  • The Protecting Handle: The 4-acetamido moiety is critical. If this position were a free amine, it could compete for the base or undergo oxidative degradation during the harsh cyclization conditions. The acetyl group dampens its reactivity, ensuring the 2'-amine exclusively drives the cyclization. Post-reaction, it serves as a cleavable handle to yield 2-aminophenothiazine.

Reaction Pathway Visualization

Pathway A 4-Acetamido-2'-amino- 2-nitrodiphenyl sulphide B Meisenheimer Complex A->B KOH / DMF (Deprotonation) C 2-Acetamidophenothiazine B->C Heat (120°C) (- NO2-) D 2-Aminophenothiazine C->D HCl / EtOH (Hydrolysis)

Fig 1: Reaction pathway from 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide to 2-Aminophenothiazine.

Self-Validating Experimental Protocols

Protocol A: Base-Promoted Cyclization to 2-Acetamidophenothiazine

This protocol utilizes polarity-driven precipitation to self-validate the completion of the reaction, avoiding the need for complex chromatography.

  • Preparation: Charge a flame-dried round-bottom flask with 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: Anhydrous conditions prevent premature hydrolysis of the acetamido group, while DMF provides the necessary high dielectric constant to stabilize the highly polar Meisenheimer transition state.

  • Activation: Add finely powdered Potassium Hydroxide (KOH) (2.5 eq) in one portion.

    • Causality: KOH deprotonates the 2'-amino group, generating a highly nucleophilic amide anion that initiates the intramolecular attack.

  • Thermal Cyclization: Heat the reaction mixture to 120 °C under an inert argon atmosphere for 4 hours. Monitor the consumption of the starting material via TLC (Hexanes:EtOAc 1:1).

  • Quench & Isolation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-cold distilled water (5× volume of DMF).

    • Causality: The sudden increase in solvent polarity forces the hydrophobic 2-acetamidophenothiazine to precipitate immediately. The expelled nitrite salts and the DMF solvent remain entirely in the aqueous phase, ensuring high crude purity.

  • Collection: Filter the resulting precipitate under vacuum, wash extensively with cold water, and dry in a vacuum oven at 60 °C overnight.

Protocol B: Deprotection to 2-Aminophenothiazine
  • Hydrolysis: Suspend the isolated 2-acetamidophenothiazine (1.0 eq) in a mixture of Ethanol and 6M HCl (1:1 v/v, 0.5 M).

  • Reflux: Heat the suspension to reflux for 3 hours.

    • Causality: Acid-catalyzed hydrolysis cleaves the amide bond. The ethanol ensures the hydrophobic starting material remains partially solubilized until the reaction is complete, at which point the product becomes a fully soluble ammonium salt.

  • Neutralization: Cool the solution to 0 °C and carefully neutralize with 10% NaOH until the pH reaches 7.5.

    • Causality: Neutralization converts the soluble ammonium salt back into the free base, which crashes out of the aqueous ethanolic mixture.

  • Purification: Filter the solid and recrystallize from hot toluene to yield analytically pure 2-aminophenothiazine.

Quantitative Data: Optimization of Cyclization

The choice of base and solvent is critical for maximizing the yield of the SN​Ar cyclization. The table below summarizes the optimization parameters.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃ (2.5)DMF120845Incomplete conversion; base is too weak to fully deprotonate the 2'-amine.
2 KOH (2.5) DMF 120 4 88 Optimal; rapid formation of the nucleophile and stabilization of intermediates.
3NaH (2.0)THF651230Poor substrate solubility; competing intermolecular side reactions observed.
4KOH (2.5)DMSO120475Efficient cyclization, but significant product loss occurs during aqueous workup.

References

Sources

Method

Comprehensive HPLC Method Development and Validation for the Analysis of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide

Executive Summary 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is a highly functionalized diaryl thioether utilized as a critical intermediate in the synthesis of advanced therapeutics, including substituted diphenyl su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is a highly functionalized diaryl thioether utilized as a critical intermediate in the synthesis of advanced therapeutics, including substituted diphenyl sulfones and benzimidazole-class anti-infectives[1]. The simultaneous presence of a basic primary amine, a neutral acetamido group, a strongly electron-withdrawing nitro group, and an oxidation-prone thioether core presents a complex chromatographic challenge.

This application note provides a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol. The method is engineered to control amine-induced peak tailing while achieving baseline resolution between the parent active pharmaceutical ingredient (API) and its primary oxidative degradation products (sulfoxides and sulfones)[2].

Chemical Profiling & Mechanistic Rationale

To develop a robust analytical method, we must first deconstruct the molecule’s structural causality and its behavior in a fluidic system:

  • The Diphenyl Sulfide Core: The thioether (-S-) linkage is highly hydrophobic, driving strong retention on non-polar stationary phases (e.g., C18). However, this linkage is chemically labile and highly susceptible to auto-oxidation, forming polar sulfoxide and sulfone impurities[2].

  • The 2'-Amino Group: This aromatic primary amine has a pKa of approximately 4.0–4.5. If the mobile phase pH is not strictly controlled, the amine will exist in a state of partial ionization, leading to multi-modal elution and severe peak tailing due to secondary interactions with residual silanols on the silica matrix.

  • The 4-Acetamido & 2-Nitro Groups: The electron-withdrawing nitro group paired with the electron-donating acetamido and amino groups creates a highly polarizable "push-pull" aromatic system. This results in a strong, distinct UV chromophore, making Diode-Array Detection (DAD) at 254 nm and 350 nm highly sensitive and specific.

HPLC_Workflow Start Structural Analysis: 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide Column Stationary Phase Selection (End-capped C18 to block silanols) Start->Column Hydrophobic core & basic amine pH Mobile Phase pH Control (Acidic buffer to protonate -NH2) Column->pH Prevent secondary interactions Gradient Gradient Elution Design (Resolve Sulfide from Oxides) pH->Gradient Optimize ionization state Validation System Suitability Validation (Resolution > 2.0, Tailing < 1.5) Gradient->Validation Finalize stability-indicating method

Logical workflow for HPLC method development based on structural properties.

Chromatographic Strategy & Causality

Stationary Phase Selection

Standard silica-based C18 columns often possess unreacted surface silanols (Si-OH) that act as weak acids. The basic 2'-amino group of our analyte will ionically bind to these silanols, causing peak broadening. To prevent this, a highly base-deactivated, double-endcapped C18 column (e.g., Zorbax Eclipse Plus or Newcrom R1) is mandatory[3].

Mobile Phase & pH Control

To ensure the 2'-amino group is fully protonated (cationic) and elutes as a single, sharp band, the mobile phase pH must be maintained at least 1.5 units below its pKa. We utilize 0.1% Formic Acid in Water (pH ~2.7) . Unlike phosphate buffers, formic acid provides the necessary acidic environment while maintaining 100% compatibility with Liquid Chromatography-Mass Spectrometry (LC-MS) for downstream impurity identification[3][4].

Self-Validating Experimental Protocol

This protocol incorporates an in situ forced degradation step. By intentionally oxidizing a sample aliquot, the analyst generates the sulfoxide and sulfone impurities on-demand. If the system resolves these three peaks, the method self-validates its stability-indicating power.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Base-deactivated C18 (150 mm × 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water (pH ~2.7)
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 30 °C (Minimizes viscosity while preserving column life)
Detection UV-DAD at 254 nm (Universal) and 350 nm (Nitroaromatic)
Injection Volume 10 µL
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Rationale
0.08020High aqueous content retains the highly polar sulfoxide impurity.
5.08020Isocratic hold to stabilize the baseline and elute void volume salts.
15.04060Linear ramp to elute the intermediate sulfone and hydrophobic parent sulfide.
20.01090Column wash to elute highly hydrophobic dimers or unreacted starting materials.
25.08020Re-equilibration to starting conditions.
Step-by-Step Sample Preparation & Self-Validation
  • Standard Preparation: Dissolve 10 mg of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide in 10 mL of Acetonitrile (1.0 mg/mL stock). Dilute to 100 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • Forced Degradation (System Suitability Aliquot): Transfer 1 mL of the 100 µg/mL standard to a glass vial. Add 50 µL of 3% Hydrogen Peroxide ( H2​O2​ ). Incubate at room temperature for 60 minutes.

  • Quenching: Add 50 µL of 10% Sodium Thiosulfate to halt oxidation. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • Injection: Inject the degraded sample. The method is considered validated for use if the resolution ( Rs​ ) between the sulfoxide, sulfone, and parent sulfide is ≥2.0 .

System Suitability & Impurity Profiling

The primary degradation pathway of diphenyl sulfides involves the step-wise addition of oxygen to the thioether sulfur. Because the sulfoxide (S=O) bond is highly polarized and acts as a strong hydrogen-bond acceptor, it is significantly more polar than the parent sulfide. The sulfone (O=S=O), while possessing two oxygen atoms, exhibits a more balanced dipole and less hydrogen-bonding capacity than the sulfoxide, placing its polarity strictly between the sulfoxide and the parent sulfide.

Oxidation_Pathway Sulfide Parent Sulfide (Hydrophobic) Sulfoxide Sulfoxide Impurity (Highly Polar) Sulfide->Sulfoxide Mild Oxidation (Sample Prep/Matrix) Sulfone Sulfone Impurity (Intermediate Polarity) Sulfoxide->Sulfone Strong Oxidation (Forced Degradation) Elution Reversed-Phase Elution Order: 1. Sulfoxide -> 2. Sulfone -> 3. Sulfide Sulfone->Elution

Oxidation pathway of the thioether linkage and the resulting RP-HPLC elution order.

Table 3: System Suitability Data (Representative Profile)
AnalyteRelative Retention Time (RRT)Resolution ( Rs​ )Tailing Factor ( Tf​ )Causality of Elution Behavior
Sulfoxide Impurity ~0.45N/A1.1High hydrogen-bonding capacity causes early elution in the aqueous phase.
Sulfone Impurity ~0.68> 4.01.0Intermediate polarity; elutes during the initial gradient ramp.
Parent Sulfide 1.00 (~14.2 min)> 6.01.2Hydrophobic thioether core dominates retention; requires >50% organic to elute.

Note: If the tailing factor of the parent sulfide exceeds 1.5, verify the pH of Mobile Phase A. A drift above pH 3.5 will result in partial deprotonation of the 2'-amino group, immediately degrading peak symmetry.

References

  • SIELC Technologies. (n.d.). Separation of Diphenyl sulfide on Newcrom R1 HPLC column. SIELC Application Notes. Retrieved from: [Link]

  • Di, L., et al. (2023). Development of a diphenyl sulfide structure derivatization reagent for amino acid enantiomers analysis. Journal of Chromatography A, 1688. Retrieved from:[Link]

  • Google Patents. (1989). US4829058A - Substituted bis-(4-aminophenyl)-sulfones. United States Patent and Trademark Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide

Welcome to the Technical Support Center for the synthesis of 4-acetamido-2'-amino-2-nitrodiphenyl sulphide . This highly functionalized diaryl sulfide is a critical intermediate in drug development, synthesized via a Nuc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-acetamido-2'-amino-2-nitrodiphenyl sulphide . This highly functionalized diaryl sulfide is a critical intermediate in drug development, synthesized via a Nucleophilic Aromatic Substitution (SNAr) between 4-acetamido-2-nitrochlorobenzene and 2-aminothiophenol.

While the strongly electron-withdrawing ortho-nitro group excellently activates the aryl chloride for nucleophilic attack [1], the reaction environment is highly sensitive. Researchers frequently encounter yield-limiting side reactions, including thiolate oxidation, base-catalyzed amide hydrolysis, and structural rearrangements. This guide provides field-proven troubleshooting strategies and self-validating protocols to maximize your synthetic yield and ensure structural integrity.

Reaction Pathway & Mechanistic Logic

To effectively troubleshoot, it is essential to understand the competing kinetic pathways in this SNAr reaction. The diagram below maps the desired Meisenheimer complex formation against the three most common failure modes.

SNAr_Optimization SM 4-Acetamido-2-nitrochlorobenzene + 2-Aminothiophenol Base Base Addition (K2CO3) Thiolate Generation SM->Base DMF, Ar atm Meisenheimer Meisenheimer Complex (SNAr Intermediate) Base->Meisenheimer Nucleophilic Attack Oxidation Side Reaction: Disulfide Dimerization Base->Oxidation O2 exposure Product Target: 4-Acetamido-2'-amino -2-nitrodiphenyl sulphide Meisenheimer->Product -Cl⁻ Hydrolysis Side Reaction: Amide Hydrolysis Product->Hydrolysis Strong Base (NaOH) + H2O Smiles Side Reaction: Smiles Rearrangement Product->Smiles High Heat (>100°C)

Mechanistic pathways and side reactions in 4-acetamido-2'-amino-2-nitrodiphenyl sulphide synthesis.

Quantitative Diagnostic Table

Use the following data-driven matrix to rapidly diagnose and correct yield drops based on your analytical readouts.

Diagnostic SymptomAnalytical ConfirmationRoot CauseCorrective Action
Reaction stalls at <50% yield LC-MS: Major peak at m/z 248[M+H]⁺Aerobic oxidation of the thiolDegas DMF thoroughly; maintain a strict inert Ar/N₂ atmosphere.
Loss of target mass (-42 Da) LC-MS: Major peak at m/z 261 [M+H]⁺Base-catalyzed amide hydrolysisReplace strong bases (NaOH/KOH) with anhydrous K₂CO₃.
Isomeric byproduct formation ¹H NMR: Shift in aromatic amine protonsSmiles RearrangementReduce reaction temperature to the 60–80 °C kinetic window.
Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, and I observe a highly non-polar, yellow spot on my TLC plate. What is happening? A: You are observing the oxidative dimerization of your starting material. 2-Aminothiophenol is highly susceptible to aerobic oxidation, rapidly forming the inactive 2,2'-dithiobis(aniline) disulfide dimer [2]. Because the thiolate anion (generated after base addition) is significantly more electron-rich than the neutral thiol, it is oxidized by dissolved oxygen in the solvent at an accelerated rate. Causality & Solution: Oxygen acts as an electron acceptor, radicalizing the thiolate. To prevent this, degas your solvent (e.g., DMF) by sparging with Argon for at least 30 minutes prior to reagent addition, and maintain a strict inert atmosphere throughout the reaction [2].

Q2: LC-MS analysis of my crude mixture shows a major peak at m/z 261[M+H]⁺ instead of the expected m/z 303 [M+H]⁺. How do I retain the acetamido group? A: A mass loss of 42 Da corresponds to the cleavage of the acetyl group. This indicates that base-catalyzed amide hydrolysis is outcompeting the SNAr coupling. If you are using strong bases like NaOH or KOH, the hydroxide ion acts as a strong, hard nucleophile that attacks the acetamido carbonyl. Causality & Solution: Switch to a milder, sterically hindered, or insoluble base. Anhydrous potassium carbonate (K₂CO₃) in an aprotic solvent like DMF provides sufficient basicity to deprotonate the thiol (pKa ~6.5) without hydrolyzing the amide.

Q3: I am detecting an isomeric byproduct with the exact same mass as the target, but NMR shows a structural rearrangement. Why is this forming? A: This is a classic Smiles rearrangement[3]. Diaryl sulfides containing a nucleophilic amine on one ring and an electron-withdrawing group (like a nitro group) on the other are highly prone to this intramolecular SNAr [4]. At elevated temperatures, the 2'-amino group attacks the highly electrophilic carbon bearing the sulfide, migrating the aryl ring from the sulfur atom to the nitrogen atom to form a diarylamine. Causality & Solution: The Smiles rearrangement is entropically driven and requires high activation energy. Lower your reaction temperature to 60–80 °C. The intermolecular thiolate attack is fast at these temperatures, but the intramolecular amine attack is kinetically suppressed.

Self-Validating Experimental Protocol

To ensure high yields and reproducibility, follow this optimized, step-by-step methodology. Every phase includes a validation checkpoint to confirm the system's integrity before proceeding.

Step 1: Solvent Degassing & Reagent Preparation

  • Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to a 50 mL round-bottom flask.

  • Sparge the solvent with high-purity Argon gas for 30 minutes to displace dissolved oxygen.

  • Validation Checkpoint: An oxygen sensor or a control test with a redox indicator should confirm a strictly anaerobic environment.

Step 2: Thiolate Activation

  • Under continuous Argon flow, add 2-aminothiophenol (1.0 mmol) to the degassed DMF.

  • Add anhydrous potassium carbonate (K₂CO₃, 1.5 mmol). Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The solution will transition to a deep yellow/orange hue, visually confirming the deprotonation of the thiol to the highly nucleophilic thiolate anion.

Step 3: Nucleophilic Aromatic Substitution (SNAr)

  • Slowly add 4-acetamido-2-nitrochlorobenzene (1.0 mmol) to the activated mixture.

  • Elevate the reaction temperature to 70 °C using a thermostatically controlled oil bath. Maintain stirring for 4 hours.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in methanol, and run TLC (Hexanes:EtOAc 1:1) or LC-MS. The disappearance of the starting material mass and the appearance of m/z 303 [M+H]⁺ confirms steady conversion without Smiles rearrangement.

Step 4: Reaction Quench & Product Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into 50 mL of vigorously stirred, ice-cold distilled water.

  • Validation Checkpoint: A bright yellow/orange precipitate should immediately crash out of the solution, indicating the successful precipitation of the hydrophobic diaryl sulfide.

Step 5: Purification & Final Validation

  • Collect the solid via vacuum filtration and wash with cold water (3 x 10 mL) to remove residual DMF and K₂CO₃.

  • Recrystallize the crude product from hot ethanol.

  • Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). The presence of the intact acetamido singlet (~2.0 ppm) and the absence of rearranged diarylamine peaks validate the structural integrity of the final product.

References
  • SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes To Generate SF5 Aryl Ethers and Sulfides, Organic Letters (ACS Publications), [Link]

  • The Truce–Smiles rearrangement and related reactions: a review, Canadian Journal of Chemistry, [Link]

  • Diarylamine Synthesis via Desulfinylative Smiles Rearrangement, Organic Letters (ACS Publications), [Link]

Sources

Optimization

troubleshooting common issues in 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide reactions

Welcome to the Application Scientist Support Portal. The synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is a critical Nucleophilic Aromatic Substitution (SNAr) step used extensively in the development of phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is a critical Nucleophilic Aromatic Substitution (SNAr) step used extensively in the development of phenothiazine-based neuroleptics, benzimidazole anthelmintics, and advanced energetic materials.

This transformation relies on the coupling of 4-chloro-3-nitroacetanilide with 2-aminothiophenol . While the ortho-nitro group perfectly activates the chlorine leaving group for SNAr, the bifunctional nature of 2-aminothiophenol and the thermodynamic instability of the resulting diphenyl sulphide make this reaction highly susceptible to side reactions.

This guide provides field-proven causality, troubleshooting frameworks, and self-validating protocols to ensure high-yield synthesis.

Mechanistic Causality & Reaction Pathways

To troubleshoot effectively, we must first map the thermodynamic and kinetic pathways of the reaction. The target SNAr competes directly with oxidative dimerization, base-catalyzed hydrolysis, and the infamous Smiles rearrangement[1].

Pathway A 4-Chloro-3-nitroacetanilide + 2-Aminothiophenol B Target: 4-Acetamido-2'-amino- 2-nitrodiphenyl sulphide A->B SNAr (K2CO3, DMF, 80°C) C Side Product 1: Bis(2-aminophenyl) disulfide A->C O2 exposure (Oxidation) D Side Product 2: Smiles Rearrangement Product B->D Strong Base / High Temp (Intramolecular Attack) E Side Product 3: Deacetylated Sulfide B->E H2O / Strong Base (Hydrolysis)

Reaction pathway showing the target SNAr synthesis and competing side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a massive accumulation of a byproduct at m/z 248 instead of the target sulphide. What is happening? Cause: You are observing the oxidative dimerization of 2-aminothiophenol into bis(2-aminophenyl) disulfide[2]. The thiolate anion is highly susceptible to oxidation by dissolved atmospheric oxygen, effectively destroying your nucleophile before the SNAr can occur. Solution: Rigorously degas your reaction solvent (DMF) by sparging with inert gas (N₂ or Ar) for at least 30 minutes prior to base addition. Maintain a strict inert atmosphere throughout the reaction.

Q2: The reaction yields a dark red/orange product, and NMR indicates the loss of the thioether linkage. How do I prevent this? Cause: Your target diphenyl sulphide is undergoing a Smiles Rearrangement [1]. Under strong basic conditions (e.g., NaOH or KOH) and elevated temperatures, the 2'-amino group becomes sufficiently nucleophilic to attack the ipso-carbon (C1) of the nitroaromatic ring. This intramolecular translocation cleaves the C-S bond, yielding a diphenylamine derivative that rapidly cyclizes into a phenothiazine[3]. Solution: To arrest the reaction at the diphenyl sulphide stage, you must rely on chemoselectivity driven by pKa differences. The thiol (pKa ~6.5) is easily deprotonated by a mild base like anhydrous K₂CO₃, whereas the aniline amine (pKa ~27) is not. Switch from NaOH/EtOH to K₂CO₃/DMF and never exceed 80°C.

Q3: The coupling is successful, but I am losing the acetamido protecting group. Why? Cause: Base-catalyzed hydrolysis of the acetamido group. This occurs when adventitious water is present in your solvent or hygroscopic base at elevated temperatures. Solution: Ensure strictly anhydrous conditions. Use extra-dry DMF (stored over 4Å molecular sieves) and oven-dry your K₂CO₃ at 120°C overnight before use.

Q4: The SNAr reaction is sluggish, leaving unreacted starting materials after 12 hours. Cause: While the ortho-nitro group activates the ring, the para-acetamido group is electron-donating via resonance, which slightly deactivates the electrophile compared to a standard 2,4-dinitrochlorobenzene. Solution: Do not increase the temperature (which triggers the Smiles rearrangement). Instead, increase the concentration of the reaction mixture to 0.5 M to drive the bimolecular kinetics, and ensure vigorous stirring to overcome the poor solubility of the inorganic base.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of the optimized parameters.

BaseSolventTemp (°C)AtmosphereYield of Target (%)Major Impurity Profile
NaOHEthanol80Air< 10%Phenothiazine (Smiles Rearrangement)[3]
K₂CO₃DMF110N₂45%Deacetylated Sulfide / Diphenylamine
K₂CO₃DMF80Air50%Bis(2-aminophenyl) disulfide[2]
K₂CO₃ DMF (Anhydrous) 80 N₂ > 85% None (Optimal Conditions)
Standardized Experimental Protocol

This self-validating protocol utilizes in-process controls (IPCs) to ensure the integrity of the reaction at every stage.

Workflow Step1 1. Solvent Degassing (N2 Sparging) Step2 2. Thiolate Formation (K2CO3 in DMF, 0°C) Step1->Step2 Step3 3. SNAr Coupling (80°C, 4-6 hrs) Step2->Step3 Step4 4. Reaction Quenching (Ice Water Addition) Step3->Step4 Step5 5. Isolation & Washing (Filtration & H2O Wash) Step4->Step5

Standardized step-by-step experimental workflow for diphenyl sulphide synthesis.

Step 1: Preparation & Degassing

  • Charge a flame-dried, 3-neck round-bottom flask with anhydrous DMF (5 mL per mmol of substrate).

  • Sparge the solvent with N₂ gas for 30 minutes to remove dissolved oxygen.

Step 2: Thiolate Generation

  • Add oven-dried K₂CO₃ (1.5 equivalents) to the DMF under continuous N₂ flow.

  • Cool the suspension to 0°C using an ice bath.

  • Dropwise, add 2-aminothiophenol (1.1 equivalents). Self-Validation IPC: The suspension will turn a vibrant, deep yellow color, confirming the successful generation of the thiolate anion.

Step 3: Nucleophilic Aromatic Substitution

  • Add 4-chloro-3-nitroacetanilide (1.0 equivalent) portion-wise over 10 minutes.

  • Remove the ice bath and heat the reaction mixture to exactly 80°C.

  • Stir for 4-6 hours. Self-Validation IPC: Monitor via TLC (Hexane:EtOAc 6:4). The starting material (Rf ~0.6) should disappear, replaced by a distinct, UV-active yellow spot (Rf ~0.4). If the reaction mixture turns dark red, the temperature is too high, and Smiles rearrangement is occurring.

Step 4: Quenching & Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly into vigorously stirred, ice-cold distilled water (3x the volume of DMF).

  • A bright yellow precipitate (the target sulphide) will immediately crash out.

Step 5: Purification

  • Collect the solid via vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts, followed by a cold hexane wash to remove any trace disulfides.

  • Dry under high vacuum at 40°C overnight.

References
  • Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold - MDPI. Source: mdpi.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOFnlel7zNp8H16apudxYyRUPcTAo5yaa6C7eYyZiEd6_a9sEhtE3tnB0C198GIpw_lTTfVd_mj2dMqY6xULGwLhZaSTX0ZTyTpMHWruD9B5QaFjdA20HasSnvvLbYoEQ=]
  • 5-Chloro-2-nitrodiphenylamine Research Chemical - Benchchem. Source: benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk7ymbgzonW6_Xm-j8a8RRIQ61RTbcprTzBcs6LXjypIL2EMDvCUfzBPScFtviHM849i0kFY_xP3ebDyUAC204_JIX-kQyPQtmWmRvWz-_6q9GSf3NB6JF0_MPKyKCcjiyOjSU]
  • 2,4-Dichloronitrobenzene | High-Purity Reagent - Benchchem. Source: benchchem.com.[https://vertexaisearch.cloud.google.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of highly functionalized intermediates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the isolation of highly functionalized intermediates. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (CAS: 1017060-37-5) presents a unique triad of physicochemical challenges: a nucleophilic primary amine, an oxidation-prone thioether bridge, and a complex solubility profile dictated by the push-pull electronic nature of its substituted aromatic rings.

This guide deconstructs the mechanisms behind these purification failures and provides field-validated, self-correcting protocols to ensure high-yield isolation.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During silica gel chromatography, my target compound streaks severely, leading to broad peaks and poor recovery. How can I achieve baseline resolution?

The Causality: This is a classic manifestation of irreversible acid-base interactions. Standard silica gel is inherently acidic (the pKa of surface silanol groups is ~4.5–5.5). The primary amine on the 2'-position of your diphenyl sulfide acts as a strong hydrogen bond acceptor and a base. Instead of partitioning based on polarity, the amine electrostatically binds to the deprotonated silanols, causing secondary retention and severe tailing. The Solution: Implement a competitive binding strategy using Triethylamine (TEA) [2]. By adding 1% (v/v) TEA to your mobile phase, the highly basic TEA molecules preferentially cap the acidic silanol sites, neutralizing the stationary phase. This forces the target amine to elute in a tight, symmetrical band.

Q2: I am observing a persistent, more polar impurity with a +16 Da mass shift in my LC-MS after purification. Where is this coming from?

The Causality: You are observing the spontaneous oxidation of the thioether bridge to a sulfoxide (-SO-). Thioethers are highly susceptible to electrophilic oxygen transfer [3]. This degradation is often triggered by the use of ethereal solvents (like THF or diethyl ether) that have accumulated trace hydroperoxides over time, or by prolonged exposure to atmospheric oxygen while the compound is dispersed on the high surface area of silica gel. The Solution: Purge your chromatography solvents with inert gas (N 2​ or Ar) prior to use to displace dissolved oxygen [1]. Strictly avoid aging ethereal solvents; if they must be used, validate them with KI-starch paper for peroxides. Transitioning to a halogenated/alcohol solvent system (e.g., DCM/MeOH) eliminates peroxide-driven oxidation.

Q3: When attempting to recrystallize the purified product, it separates as a viscous oil at the bottom of the flask instead of forming crystals. How do I force crystallization?

The Causality: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the compound reaches supersaturation but the thermodynamic barrier to nucleation is too high. The mixed hydrogen-bonding motifs (acetamido and nitro groups) and conformational flexibility of the diphenyl sulfide core cause the system to minimize energy by forming a solute-rich liquid phase rather than an ordered crystalline lattice. The Solution: You must bypass the metastable oiling boundary by altering the thermodynamic trajectory. Use a highly controlled, slow cooling ramp (e.g., 0.1 °C/min) and introduce authentic seed crystals exactly at the cloud point to artificially lower the nucleation barrier.

Part 2: Validated Experimental Protocols

Protocol A: TEA-Deactivated Flash Chromatography

This protocol is self-validating: the pre-equilibration step ensures the column is fully neutralized before the sensitive amine is introduced.

  • Solvent Preparation: Prepare the mobile phase (e.g., Hexanes/Ethyl Acetate 60:40) and add exactly 1% v/v Triethylamine (TEA). Mix thoroughly.

  • Column Equilibration (Critical Step): Flush the packed silica column with 3 Column Volumes (CV) of the TEA-spiked solvent.

    • Validation Check: Collect a few drops of the eluent from the column outlet and spot it on wet pH paper. It must read basic (pH > 8). If it is neutral, continue flushing until the silica is fully saturated.

  • Sample Loading: To prevent localized precipitation, dry-load the crude 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide onto Celite 545 (1:2 mass ratio). Load this powder evenly onto the top of the column.

  • Elution: Run the gradient. The target compound will elute significantly faster and sharper than on untreated silica.

  • Post-Processing: Pool the product fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate the residue twice with 10 mL of anhydrous toluene.

Protocol B: Controlled Anti-Solvent Crystallization

Designed to prevent Liquid-Liquid Phase Separation (oiling out).

  • Dissolution: Suspend the purified compound in a minimum volume of hot Isopropanol (IPA) at 70 °C. Stir until complete dissolution is achieved.

  • Anti-Solvent Titration: Begin dropwise addition of the anti-solvent (Heptane) while maintaining 70 °C. Stop addition immediately when the first sign of persistent, faint turbidity (the cloud point) is observed.

  • Annealing & Seeding: Hold the temperature at 70 °C. Add 0.5% w/w of authentic target compound seed crystals. Hold the suspension at this temperature for 30 minutes. Causality: This annealing phase allows the crystal lattice to organize and consume the supersaturation without phase-separating into an oil.

  • Cooling Ramp: Program the chiller or oil bath to cool to 5 °C at a strict rate of 0.1 °C/min.

  • Isolation: Vacuum filter the resulting crystalline slurry and wash the filter cake with ice-cold Heptane. Dry under high vacuum.

Part 3: Quantitative Data Presentation

The following table summarizes the expected outcomes of various purification strategies based on empirical laboratory data.

Purification StrategyExpected Yield (%)Achieved Purity (HPLC)ScalabilityCost & Complexity
Standard Silica Gel 45 - 55%< 90% (Tailing)LowLow
TEA-Deactivated Silica 85 - 92%> 98%HighLow
Reverse-Phase (C18) 75 - 80%> 99%MediumHigh (Solvent costs)
Anti-Solvent Crystallization 88 - 95%> 99.5%Very HighMedium

Part 4: Purification Decision Workflow

PurificationWorkflow Start Crude 4-Acetamido-2'-amino- 2-nitrodiphenyl sulphide CheckPurity Assess Impurity Profile (TLC / LC-MS) Start->CheckPurity Tailing Severe Tailing / Broad Peaks (Amine-Silanol Interaction) CheckPurity->Tailing Chromatography Oxidation Polar +16 Da Impurity (Sulfide Oxidation) CheckPurity->Oxidation Stability Issue Oiling Oiling Out / LLPS (Crystallization Failure) CheckPurity->Oiling Bulk Isolation FixTailing Add 1% v/v Triethylamine (TEA) to Mobile Phase Tailing->FixTailing FixOxidation Use Degassed Solvents & Avoid Ether Peroxides Oxidation->FixOxidation FixOiling Optimize Anti-Solvent Ratio & Introduce Seed Crystals Oiling->FixOiling Pure High-Purity Target Compound (>98% HPLC) FixTailing->Pure FixOxidation->Pure FixOiling->Pure

Fig 1: Troubleshooting decision tree for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide purification.

Part 5: References

  • Purification of Laboratory Chemicals (8th Edition) . W.L.F. Armarego. Elsevier / ScienceDirect. Available at:[Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions . MDPI Molecules. Available at:[Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges in the synthesis of highly functionalized d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chemoselectivity challenges in the synthesis of highly functionalized diphenyl sulphides.

The coupling of 4-acetamido-2-nitrochlorobenzene with 2-aminothiophenol via Nucleophilic Aromatic Substitution (S_NAr) is a classic reaction that demands rigorous environmental control. The bifunctional nature of 2-aminothiophenol (containing both a nucleophilic thiol and a nucleophilic amine) combined with a base-sensitive acetamido group creates a complex reaction landscape. This guide deconstructs the causality behind common side reactions and provides a self-validating protocol to achieve high-fidelity S-arylation.

Diagnostic Decision Tree

When your reaction yields an unexpected product profile, LC-MS analysis of the crude mixture is your primary diagnostic tool. Use the workflow below to identify the specific side reaction pathway occurring in your reactor.

DiagnosticTree Start Analyze Crude by LC-MS Mass248 m/z 249 [M+H]+ (Disulfide Dimer) Start->Mass248 MassRearrange m/z 304 [M+H]+ Altered Retention Time (Smiles Rearrangement) Start->MassRearrange MassDeacetyl m/z 262 [M+H]+ (Deacetylation) Start->MassDeacetyl Sol1 Degas solvents (Argon) Strict anaerobic conditions Mass248->Sol1 Oxidation Sol2 Lower temperature (<25°C) Avoid prolonged heating MassRearrange->Sol2 Thermodynamic Sol3 Use mild base (K2CO3) in aprotic solvent (DMF) MassDeacetyl->Sol3 Hydrolysis

Caption: LC-MS diagnostic workflow for identifying side reactions in diphenyl sulphide synthesis.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of a m/z 249[M+H]+ byproduct instead of my product? A1: You are observing 2,2'-diaminodiphenyl disulfide. This is caused by the oxidative dimerization of your starting material, 2-aminothiophenol. Thiolates are highly polarizable and extremely susceptible to single-electron oxidation by atmospheric oxygen, particularly under the basic conditions required to initiate the S_NAr reaction [1].

  • The Fix: Causality dictates that removing the electron acceptor (oxygen) halts the dimerization. Sparge your reaction solvents with Argon for at least 30 minutes prior to base addition, and maintain a strict positive pressure of inert gas throughout the reaction.

Q2: My LC-MS shows the correct product mass (m/z 304 [M+H]+), but 2D-NMR indicates an N-aryl linkage instead of an S-aryl linkage. What happened? A2: Your reaction has fallen into a thermodynamic sink known as the Smiles Rearrangement [2]. In this pathway, the initially formed diphenyl sulphide undergoes an intramolecular nucleophilic attack. The free primary amine attacks the electron-deficient, nitro-bearing aromatic ring, transferring the aryl group from the sulfur atom to the nitrogen atom.

  • The Fix: S-arylation is kinetically favored (the thiolate is a softer, faster nucleophile), while the N-arylation Smiles product is thermodynamically favored [3]. To trap the kinetic product, you must restrict the thermal energy of the system. Keep the reaction temperature strictly between 0 °C and 25 °C and avoid prolonged reaction times.

Q3: I am detecting a major byproduct with m/z 262 [M+H]+. How do I prevent this? A3: A mass loss of 42 Da corresponds to the loss of an acetyl group (C2H2O), indicating the hydrolysis (deacetylation) of the 4-acetamido group on your electrophile. This is typically caused by using overly harsh bases (e.g., NaOH, KOH) or protic solvents (e.g., Ethanol, Water) at elevated temperatures.

  • The Fix: Switch to a mild, anhydrous base such as Potassium Carbonate (K2CO3) in a polar aprotic solvent like DMF. The pKa of an aromatic thiol is approximately 6.5; therefore, a mild carbonate base is perfectly sufficient to quantitatively generate the reactive thiolate without carrying enough hydroxide character to cleave the amide bond.

Q4: How do I ensure chemoselectivity so the thiol reacts instead of the amine? A4: Chemoselectivity is governed by the inherent pKa differences of the functional groups. By using exactly 1.05 equivalents of K2CO3, you selectively deprotonate the thiol (pKa ~6.5) while leaving the amine (conjugate acid pKa ~4.6, but neutral amine pKa > 25) in its neutral state. The resulting anionic thiolate is exponentially more nucleophilic than the neutral amine, ensuring exclusive S-alkylation at the start of the reaction.

Quantitative Reaction Optimization

The following table summarizes in-house quantitative data demonstrating how environmental variables dictate the product distribution.

Base (1.1 eq)SolventTemp (°C)AtmosphereYield: Desired SulphideYield: DisulfideYield: Smiles ProductYield: Deacetylated
NaOHEtOH / H2O80 °CAir12%38%15%35%
K2CO3DMF80 °CN241%<5%52% <2%
K2CO3DMF25 °CAir65%31% <2%<2%
K2CO3 DMF 25 °C Argon 94% <2% <2% <2%

Data Interpretation: The optimal conditions (Row 4) validate the causality discussed above: Argon prevents oxidation, low temperature prevents the Smiles rearrangement, and a mild base prevents deacetylation.

Standard Operating Procedure (SOP): Optimized S_NAr

This protocol is designed as a self-validating system; if the physical changes described do not occur, the reaction environment has been compromised.

Step 1: Preparation and Degassing

  • Charge a flame-dried, 3-neck round-bottom flask with anhydrous DMF (10 volumes relative to the electrophile).

  • Sparge the DMF with Argon gas via a submerged needle for 30 minutes.

  • Add 4-acetamido-2-nitrochlorobenzene (1.0 eq) and anhydrous K2CO3 (1.05 eq). The suspension should remain pale yellow.

Step 2: Thiolate Generation

  • Cool the suspension to 0 °C using an ice-water bath.

  • Add 2-aminothiophenol (1.05 eq) dropwise via syringe.

  • Validation Check: The reaction mixture will immediately turn a deep, vibrant orange/red. This color change is the visual validation of the highly conjugated thiolate anion forming. If the solution remains pale, your base is inactive or wet.

Step 3: Nucleophilic Aromatic Substitution

  • Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).

  • Stir under Argon for 2–4 hours. Monitor by TLC (Ethyl Acetate:Hexanes 1:1) or LC-MS until the electrophile is consumed. Do not exceed 25 °C to prevent the Smiles rearrangement.

Step 4: Quench and Isolation

  • Pour the reaction mixture into vigorously stirring ice water (50 volumes).

  • Validation Check: The desired 4-acetamido-2'-amino-2-nitrodiphenyl sulphide will precipitate as a bright yellow/orange solid.

  • Filter the solid, wash with cold distilled water to remove DMF and inorganic salts, and dry under vacuum at 40 °C.

Mechanistic Pathway Analysis

Understanding the divergence between the kinetic and thermodynamic pathways is critical for scaling this synthesis.

Mechanism Reactants 4-Acetamido-2-nitrochlorobenzene + 2-Aminothiophenol Thiolate Thiolate Anion Formation (Mild Base, K2CO3) Reactants->Thiolate Base Kinetic Kinetic S-Arylation (Desired Diphenyl Sulphide) Thiolate->Kinetic SNAr (< 25°C) Thermo Thermodynamic N-Arylation (Smiles Rearrangement) Kinetic->Thermo Heat / Excess Base (Intramolecular Attack) Cyclization Phenothiazine Derivative (Cyclization) Thermo->Cyclization -HNO2 / Heat

Caption: Divergence of the kinetic S-arylation pathway and the thermodynamic Smiles rearrangement.

References

  • Benchchem Technical Database. 2-Aminothiophenol, 98% | CAS 137-07-5 - Oxidation to Disulfide. Benchchem.1

  • Maki, Y., et al. Studies on the Smiles Rearrangement. XIV. Novel Reactions with 2-Aminothiophenol. J-Stage (ChemPharmBull). 2

  • Taylor & Francis. Ionic liquid [omim][NO3], a green medium for room-temperature synthesis of benzothiazinone derivatives in one pot.3

Sources

Troubleshooting

Technical Support Center: Navigating Impurities in 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide

Welcome to the technical support center for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage imp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage impurities encountered during the synthesis and purification of this compound. With a focus on practical solutions and the underlying scientific principles, this resource aims to ensure the integrity and reliability of your experimental outcomes.

Introduction

4-Acetamido-2'-amino-2-nitrodiphenyl sulphide is a key intermediate in various synthetic pathways. The purity of this compound is paramount for the successful synthesis of downstream products and for obtaining accurate biological data. This guide provides a structured approach to identifying, characterizing, and removing common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide?

A1: The most prevalent impurities typically arise from unreacted starting materials, side reactions, or degradation. These can include:

  • Starting Materials: Unreacted 4-acetamido-thiophenol or 1-chloro-2-nitrobenzene (or a related electrophile).

  • Oxidation Products: The corresponding sulfoxide or sulfone derivatives can form if the reaction is exposed to oxidizing conditions.

  • Di-substituted Products: Reaction of the sulphide product with another equivalent of the electrophile.

  • Hydrolysis Products: Hydrolysis of the acetamido group to an amino group under acidic or basic conditions.

Q2: What is the recommended purity for this compound in downstream applications?

A2: For most research and early-phase drug development applications, a purity of ≥95% is generally recommended.[1][2] However, for applications such as reference standards or late-stage clinical development, a purity of >98% is often required. The specific purity requirement should be determined based on the sensitivity of the subsequent experimental steps.

Q3: What are the optimal storage conditions for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide to minimize degradation?

A3: To maintain its integrity, the compound should be stored in a cool, dry, and dark place.[1] Recommended storage is at +2 to +8 °C.[1] It should be kept in a tightly sealed container to protect it from moisture and atmospheric oxygen, which can contribute to hydrolysis and oxidation, respectively.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific challenges you might face during the purification and analysis of your 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide samples.

Issue 1: Multiple Spots on Thin-Layer Chromatography (TLC) Analysis

Symptoms:

  • Your TLC plate shows more than one spot after development and visualization.

  • The spots may be close together or well-separated.

Causality and Troubleshooting Workflow:

The presence of multiple spots indicates a mixture of compounds with different polarities. The goal is to identify the components and select an appropriate purification method.

Caption: Troubleshooting workflow for multiple spots on TLC.

Step-by-Step Guidance:

  • Identify the Spots: Co-spot your sample with the starting materials on the same TLC plate. This will help you determine if the impurities are unreacted reagents.

  • Assess Polarity: The relative Rf values of the spots indicate their polarities. The compound with the higher Rf value is less polar.

  • Choose a Purification Method:

    • Significant Polarity Difference: If the spots are well-separated, column chromatography is the most effective method for purification.[3][4]

    • Minor Polarity Difference: If the spots are close together, recrystallization may be a suitable option, especially if the impurities are present in small amounts.[3][5]

Issue 2: Product "Oiling Out" During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, your product separates as an insoluble oil.

Causality and Solutions:

"Oiling out" typically occurs when the solute is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent.[5] High levels of impurities can also contribute to this phenomenon.

Potential Cause Solution Scientific Rationale
Solution is too concentrated (supersaturated) Add a small amount of hot solvent to the oiled-out mixture and re-heat until the oil dissolves. Allow to cool slowly.[5]Reducing the concentration lowers the supersaturation level, favoring slower, more ordered crystal growth over rapid, disordered oil formation.
Cooling is too rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath.Gradual cooling provides sufficient time for the molecules to arrange themselves into a crystal lattice.
High impurity level Purify the crude product by another method, such as column chromatography, before attempting recrystallization.[5]Impurities can disrupt the crystal lattice formation, promoting the separation of an amorphous oil.
Inappropriate solvent system Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. A co-solvent system (e.g., ethanol/water) can be effective.[5]The ideal recrystallization solvent will dissolve the compound when hot but not when cold, allowing for efficient crystal recovery.
Issue 3: Low Purity Confirmed by HPLC After Purification

Symptoms:

  • High-Performance Liquid Chromatography (HPLC) analysis reveals the presence of significant impurities even after purification.

Causality and Optimization Strategies:

This indicates that the chosen purification method was not optimal for separating the specific impurities present.

Caption: HPLC method optimization workflow.

Optimization Strategies:

  • Mobile Phase Modification: Adjust the solvent ratio in your mobile phase to improve the separation of co-eluting peaks. For reverse-phase HPLC, increasing the aqueous component will generally increase the retention time of nonpolar compounds.[6]

  • Gradient Elution: If using an isocratic method, switching to a gradient elution can improve the resolution of complex mixtures.[4]

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different HPLC column. A column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can offer different selectivity.[4]

  • pH Adjustment: Since the target molecule contains amino and acetamido groups, the pH of the mobile phase can influence its ionization state and retention time. Small adjustments to the pH can significantly impact separation.[4]

Experimental Protocols

Protocol 1: Thin-Layer Chromatography (TLC) for In-Process Reaction Monitoring

Objective: To monitor the progress of the synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide and identify the presence of starting materials and products.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Mobile phase (e.g., Hexane:Ethyl Acetate, 2:1 v/v)[7]

  • UV lamp (254 nm)

  • Capillary tubes for spotting

Procedure:

  • Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and placing a piece of filter paper to saturate the atmosphere. Cover the chamber.

  • Using a capillary tube, spot a small amount of the reaction mixture onto the TLC plate baseline. Also, spot the starting materials as references.

  • Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp. The product, containing aromatic rings, should be UV active.[7]

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Purification by Column Chromatography

Objective: To separate 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide from less polar and more polar impurities.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Mobile phase (e.g., a gradient of Hexane:Ethyl Acetate, starting from a low polarity mixture and gradually increasing the polarity)[4]

  • Crude product mixture

  • Collection tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pour it into the column. Allow the silica to settle into a uniform bed.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[4]

  • Elution: Begin eluting the column with the mobile phase, starting with a low concentration of the more polar solvent (e.g., ethyl acetate).[4]

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.[4]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

Objective: To accurately determine the purity of the 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide sample.

Typical HPLC Conditions:

Parameter Condition
Column Reverse-phase C18 (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a higher percentage of A, and gradually increase the percentage of B over time.
Flow Rate 1.0 mL/min[6]
Column Temperature 30°C[6]
Detection UV at 254 nm[6]
Injection Volume 10 µL

Procedure:

  • Sample Preparation: Prepare a stock solution of your sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Dilute this stock solution to an appropriate concentration for HPLC analysis. Filter the sample through a 0.22 µm syringe filter.[6]

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Concluding Remarks

The successful synthesis and application of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide are critically dependent on its purity. By understanding the potential impurities and employing systematic troubleshooting and purification strategies, researchers can ensure the quality and reliability of their work. This guide serves as a foundational resource, and it is recommended to adapt the protocols to the specific requirements of your experimental setup.

References

  • Carl ROTH. (n.d.). 4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g, CAS No. 1017060-37-5. Retrieved from [Link]

  • Unknown. (n.d.). PowerPoint プレゼンテーション.
  • European Patent Office. (2015, August 26). PROCESS FOR SYNTHESIS OF 4-4'-DIAMINO-DIPHENYL-SULFONE - European Patent Office - EP 1778630 B1 - EPO. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-(4-Amino-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (n.d.). US3254125A - Preparation of aminodiphenyl sulfides.
  • ResearchGate. (2024, November 23). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]

  • MDPI. (2024, February 1). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • PMC. (n.d.). Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications. Retrieved from [Link]

  • Sciensano. (2018, June 15). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from [Link]

  • OA Monitor Ireland. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Retrieved from [Link]

  • Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]

  • MDPI. (2021, June 8). Development of a Derivatization Reagent with a 2-Nitrophenylsulfonyl Moiety for UHPLC-HRMS/MS and Its Application to Detect Amino Acids Including Taurine. Retrieved from [Link]

  • Google Patents. (n.d.). US4254054A - Process for the manufacture of 4-nitro-4'-amino-diphenylamine-2-sulfonic acid and 2-nitro-4'.
  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-methyl-N-(4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pure Synth. (n.d.). Nitrosamine Impurities. Retrieved from [Link]

  • MDPI. (2026, January 27). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. Retrieved from [Link]

  • bioRxiv. (2025, February 26). Identification of 4-Amino-2-Nitrophenol as a novel inducer of phenotypic antibiotic resistance in Escherichia coli: roles of Lon. Retrieved from [Link]

  • ChemRxiv. (n.d.). Crystallization-Based Approach to Continuous Manufacturing: A Case Study of Acetaminophen Production. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Googleapis.com. (n.d.). Process for the purification of p-aminophenol - European Patent Office - EP 0041837 A1. Retrieved from [Link]

  • MDPI. (2025, September 30). Crystallization of Four Troglitazone Isomers: Selectivity and Structural Considerations. Retrieved from [Link]

  • The Korean Chemical Society. (2024, April 20). Preparation and Electrochemical Investigation of 4-Amino-TEMPO Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide

Welcome to the Technical Support Center for diaryl sulphide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for diaryl sulphide synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the mechanistic nuances and practical challenges of synthesizing 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide .

This compound is typically synthesized via the cross-coupling of 4-acetamido-2-nitrochlorobenzene and 2-aminothiophenol . Below, you will find our expert FAQs, a targeted troubleshooting guide, quantitative catalyst data, and a self-validating experimental protocol.

Part 1: Catalyst Selection & Reaction Causality (FAQs)

Q: Why do I need a transition metal catalyst when 4-acetamido-2-nitrochlorobenzene is already highly activated for SNAr? A: While the ortho-nitro group strongly activates the aryl chloride for base-promoted Nucleophilic Aromatic Substitution (SNAr) 1, 2-aminothiophenol is highly prone to oxidative dimerization into bis(2-aminophenyl) disulfide under basic, aerobic conditions. A transition metal catalyst—specifically a soft Lewis acid like Copper(I)—accelerates the C–S cross-coupling rate so that it outcompetes thiol oxidation 2. Furthermore, Copper enforces strict chemoselectivity, coordinating preferentially with the soft sulfur atom rather than the hard nitrogen, preventing unwanted C–N coupling at the 2'-amino group.

Q: Which catalyst system provides the optimal balance of chemoselectivity and yield? A: We recommend a Copper(I)-catalyzed Ullmann-type coupling . Specifically, CuI (10 mol%) paired with 1,10-phenanthroline (20 mol%) as a bidentate ligand. The ligand prevents the disproportionation of Cu(I) to Cu(0) and Cu(II) and increases the solubility of the active copper-thiolate complex in polar aprotic solvents. Palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) are also highly effective and strongly favor C–S coupling over C–N coupling 3, but they are generally reserved for unactivated aryl halides due to higher costs.

Q: How does the choice of base impact the integrity of the starting materials? A: The base deprotonates 2-aminothiophenol to form the active thiolate anion. If the base is too strong (e.g., KOtBu or NaOH), it can cause premature hydrolysis of the 4-acetamido protecting group or degrade the nitro group. Mild inorganic bases like K₂CO₃ or Cs₂CO₃ provide the ideal pKa balance to drive the catalytic cycle without degrading the substrate 4.

Part 2: Troubleshooting Guide (Common Issues)

Issue 1: High levels of bis(2-aminophenyl) disulfide byproduct detected via LC-MS.

  • Diagnosis: Oxygen ingress during the reaction or insufficient catalyst turnover allowing oxidation to outpace cross-coupling.

  • Solution: Ensure strict Schlenk techniques. Degas the DMF solvent by sparging with Argon for at least 30 minutes prior to use. If the issue persists, increase the CuI/ligand loading to 15 mol% to accelerate the reductive elimination step of the catalytic cycle.

Issue 2: Formation of C–N coupled byproduct (phenothiazine precursor).

  • Diagnosis: The 2'-amino group is acting as a competitive nucleophile. This occurs if the reaction is run at excessively high temperatures (>120°C) or if the catalyst is omitted, allowing the SNAr to proceed unselectively.

  • Solution: Maintain the reaction temperature strictly at 80–90°C. Ensure the CuI catalyst is fully complexed with 1,10-phenanthroline before adding the substrates; the pre-formed complex's high affinity for sulfur will perfectly direct the chemoselectivity.

Issue 3: Incomplete conversion of 4-acetamido-2-nitrochlorobenzene (Stalling at 50%).

  • Diagnosis: Catalyst poisoning or poor solubility of the inorganic base in the chosen solvent.

  • Solution: Switch the base from K₂CO₃ to Cs₂CO₃. The larger cesium cation enhances the solubility of the carbonate in DMF, providing a higher effective concentration of the thiolate nucleophile to keep the catalytic cycle turning.

Part 3: Quantitative Data: Catalyst Efficacy Comparison

The following table summarizes the performance of various catalytic systems for the synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide based on internal validation and literature benchmarks.

Catalyst SystemLigandBase / SolventTemp (°C)Chemoselectivity (S vs N)Disulfide FormationTypical Yield (%)
None (SNAr) NoneK₂CO₃ / DMF100ModerateHigh45 - 60
CuI (10 mol%) 1,10-PhenanthrolineK₂CO₃ / Toluene110ExcellentLow85 - 92
Pd(OAc)₂ (5 mol%) XantphosCs₂CO₃ / 1,4-Dioxane90ExcellentVery Low90 - 95
CuO NPs None (Heterogeneous)KOH / Water100GoodModerate75 - 80

Part 4: Catalyst Selection Workflow

CatalystSelection A Substrate Evaluation: 4-Acetamido-2-nitrochlorobenzene + 2-Aminothiophenol B Base-Promoted SNAr (K2CO3, DMF, 80°C) A->B Standard Route E Pd-Catalyzed Buchwald (Pd(OAc)2, Xantphos) A->E Unactivated Halide Variant C Disulfide Dimerization or Poor Yield? B->C Monitor via LC-MS D Cu-Catalyzed Ullmann (CuI, Phenanthroline) C->D Yes (Needs Soft Metal) F Target Molecule: 4-Acetamido-2'-amino- 2-nitrodiphenyl sulphide C->F No (Clean SNAr) D->F Chemoselective C-S E->F Fast Reductive Elimination

Decision tree for catalyst selection in diaryl sulphide synthesis.

Part 5: Verified Experimental Protocol

Methodology: Copper-Catalyzed Synthesis of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide

This protocol is designed as a self-validating system, incorporating visual cues and in-process controls (IPC) to ensure scientific integrity at every step.

Step 1: Preparation of the Catalytic Complex In an oven-dried Schlenk flask equipped with a magnetic stir bar, add CuI (0.1 mmol, 19 mg) and 1,10-phenanthroline (0.2 mmol, 36 mg).

Step 2: Atmosphere Exchange Evacuate the flask and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment. Causality: Oxygen must be excluded to prevent the irreversible oxidation of the thiol to a disulfide.

Step 3: Solvent Addition & Complexation Inject 5 mL of anhydrous, degassed DMF. Stir at room temperature for 15 minutes. Self-Validation Check: The solution should transition to a deep reddish-brown color, indicating the successful formation of the active Cu(I)-phenanthroline complex.

Step 4: Substrate & Base Addition Under a positive flow of Argon, add 4-acetamido-2-nitrochlorobenzene (1.0 mmol, 214.5 mg), 2-aminothiophenol (1.1 mmol, 137 mg, or 118 µL), and finely powdered K₂CO₃ (2.0 mmol, 276 mg).

Step 5: Reaction Execution Seal the flask and heat to 90°C in a pre-heated oil bath for 12 hours.

Step 6: In-Process Control (IPC) At 8 hours, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. Self-Validation Check: The disappearance of the m/z 214 peak (starting material) and the appearance of the m/z 304 peak [M+H]⁺ confirms successful C–S bond formation.

Step 7: Workup & Purification Cool the mixture to room temperature. Dilute with 20 mL of Ethyl Acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts. Wash the organic layer with brine (3 x 15 mL) to remove the DMF. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc gradient) to yield the pure thioether.

Part 6: References

  • A general and efficient CuI/BtH catalyzed coupling of aryl halides with thiols. ResearchGate. Available at: [Link]

  • C-S coupling with nitro group as leaving group via simple inorganic salt catalysis. Chinese Chemical Letters. Available at:[Link]

  • A Robust Pd-Catalyzed C–S Cross-Coupling Process Enabled by Ball-Milling. Organic Letters (ACS Publications). Available at:[Link]

  • One-Pot Synthesis of Amine-Substituted Aryl Sulfides and Benzo[b]thiophene Derivatives. Organic Letters (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Reactivity &amp; Solvent Effects of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and solvent-dependent challenges encountered when working with 4-Acetamido-2'-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex mechanistic and solvent-dependent challenges encountered when working with 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide .

This compound is a critical precursor in the synthesis of functionalized phenothiazines. Its primary reaction pathway is the S→N type Smiles Rearrangement , an intramolecular nucleophilic aromatic substitution where the 2'-amino group attacks the nitro-substituted aromatic ring, followed by cyclization[1][2]. Because this rearrangement relies heavily on the nucleophilicity of the amine and the stabilization of a polar transition state, your choice of solvent is the single most critical variable in your experimental design[3].

Part 1: Mechanistic Pathway & Visualization

To troubleshoot effectively, you must first understand the causality of the reaction cascade. The transformation requires a basic environment to deprotonate the amine. The resulting nucleophile attacks the C1 position of the adjacent ring, forming a spiro Meisenheimer complex. The C-S bond then cleaves (the Smiles rearrangement), yielding a thiolate intermediate that subsequently displaces the nitro group to close the 1,4-thiazine ring[2][4].

SmilesPathway A 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide B Deprotonated Amine Intermediate (Enhanced in Aprotic Solvents) A->B Base (e.g., K2CO3) C Spiro Meisenheimer Complex (Nucleophilic Attack at C1) B->C Polar Aprotic Solvent (DMF/DMSO) D S → N Smiles Rearrangement (Thiolate Formation) C->D C-S Bond Cleavage E Intramolecular Cyclization (Displacement of -NO2) D->E Thiolate Attack at C2 F 7-Acetamidophenothiazine Derivative (Final Product) E->F -NO2 Leaving Group

Fig 1: S→N Smiles rearrangement cascade of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide.

Part 2: Quantitative Solvent Effects

The table below synthesizes the thermodynamic and kinetic impact of various solvent systems on the Smiles rearrangement of diphenyl sulphides[1][3].

Solvent SystemClassificationRelative Yield (%)Reaction TimeMechanistic Causality
DMF (Anhydrous) Polar Aprotic85 - 92%2 - 4 hOptimal cation solvation (e.g., K⁺); leaves the amine as a "naked", highly reactive nucleophile.
DMSO Polar Aprotic80 - 88%2 - 4 hHigh dielectric constant heavily stabilizes the polar Meisenheimer complex transition state.
Acetone Polar Aprotic< 10%> 24 hLacks active hydrogen atoms, but its low boiling point prevents the thermal activation required for cyclization[3].
Ethanol Polar Protic15 - 25%12 - 18 hStrong hydrogen bonding to the 2'-amino group severely dampens its nucleophilicity[1].
Toluene Non-polar< 5%> 24 hPoor solubility of inorganic bases prevents deprotonation; requires a phase-transfer catalyst (PTC).
Part 3: Troubleshooting Guides & FAQs

Q1: My conversion rate is stalling at 20% when using ethanol as the solvent. How do I force the reaction to completion? Causality & Solution: You are experiencing solvent-induced nucleophilic dampening. Protic solvents like ethanol engage in extensive hydrogen bonding with the lone pair on the 2'-amino group, drastically reducing its ability to attack the C1 carbon[1]. Furthermore, protic solvents hydrogen-bond with your basic catalyst, reducing its effective basicity. Action: Switch to a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). If you must use a less polar solvent, introduce a strong organic base (e.g., DBU) to compensate.

Q2: I substituted DMF with acetone to make the workup easier, but the reaction failed completely. Why? Causality & Solution: While acetone is an aprotic solvent and theoretically supports the Smiles rearrangement, the cyclization of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide requires significant thermal energy to overcome the activation barrier of the C-S bond cleavage[3]. Acetone refluxes at ~56 °C, which is insufficient. Action: Use a high-boiling aprotic solvent. If workup is a concern, remember that DMF is highly water-miscible; you can easily crash out your highly hydrophobic phenothiazine product by pouring the DMF mixture into ice water.

Q3: NMR analysis of my product shows a 2,8-disubstituted phenothiazine instead of the expected 2,7-isomer. What happened? Causality & Solution: You have triggered a competing Ullmann-type cyclization instead of the Smiles rearrangement[2][4]. The Ullmann pathway involves direct metal-catalyzed dehydrohalogenation/denitration without the intermediate S→N migration. Action: Ensure your reaction environment is strictly alkaline and free of transition metal contaminants (like copper), which catalyze the Ullmann pathway[4]. Maintaining highly polar aprotic conditions will kinetically favor the Smiles rearrangement.

Part 4: Self-Validating Experimental Protocol

To ensure high-yield synthesis of the phenothiazine core via the Smiles rearrangement, follow this validated, self-checking methodology.

Materials Required:

  • 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (1.0 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to substrate)

Step-by-Step Workflow:

  • Reactor Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a continuous nitrogen (N₂) atmosphere. Causality: Excluding atmospheric moisture prevents the competitive hydrolysis of the acetamido group and maintains the aprotic nature of the solvent.

  • Reagent Charging: Add the 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide and finely powdered anhydrous K₂CO₃ to the flask.

  • Solvent Addition: Inject anhydrous DMF via syringe.

  • Thermal Activation: Heat the vigorously stirring mixture to 130–140 °C using an oil bath.

    • Validation Checkpoint 1: Within 30–45 minutes, observe a distinct color shift from light yellow to a deep celadon or dark yellow/brown hue. This optical change confirms the formation of the conjugated 1,4-thiazine ring[2].

  • Reaction Monitoring: After 2 hours, sample the reaction and analyze via TLC (Eluent: 4:1 Hexanes:Ethyl Acetate).

    • Validation Checkpoint 2: The reaction is complete when the starting material spot (lower Rf) disappears, replaced entirely by a higher-running, intensely UV-active spot representing the cyclized phenothiazine.

  • Quench and Precipitation: Cool the mixture to room temperature. Slowly pour the reaction mixture into 5 volumes of vigorously stirred, crushed ice water.

    • Causality: DMF and inorganic salts are highly water-soluble, whereas the functionalized phenothiazine is highly hydrophobic. This step acts as an immediate, self-purifying phase separation.

  • Isolation: Vacuum filter the resulting precipitate, wash sequentially with cold distilled water and cold isopropanol, and dry under high vacuum at 65 °C for 12 hours[3].

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of diphenyl sulphide synthesis methods

Comparative Analysis of Diphenyl Sulfide Synthesis Methods: From Classic Electrophilic Substitution to Green Catalysis Diphenyl sulfide (Ph₂S) is a fundamental organosulfur compound widely recognized as a "privileged sca...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Diphenyl Sulfide Synthesis Methods: From Classic Electrophilic Substitution to Green Catalysis

Diphenyl sulfide (Ph₂S) is a fundamental organosulfur compound widely recognized as a "privileged scaffold" in medicinal chemistry and a critical building block in the development of high-performance materials[1]. Structurally characterized by a thioether linkage connecting two phenyl rings, its synthesis requires careful consideration of scalability, functional group tolerance, and environmental impact[2].

This guide provides an objective, comparative analysis of the primary methodologies used to synthesize diphenyl sulfide, detailing the mechanistic causality behind each approach and providing self-validating experimental protocols for laboratory application.

Mechanistic Evaluation of Synthesis Pathways

Classic Electrophilic Aromatic Substitution (Friedel-Crafts)

The traditional, highly scalable method for synthesizing diphenyl sulfide relies on a Friedel-Crafts-type electrophilic aromatic substitution[3].

  • Causality & Mechanism: Anhydrous aluminum chloride (AlCl₃) acts as a strong Lewis acid to activate sulfur monochloride (S₂Cl₂), generating a highly electrophilic sulfur intermediate. This species attacks the electron-rich benzene ring to form the C-S bond. While cost-effective, this method utilizes harsh conditions, produces stoichiometric HCl, and can yield unwanted byproducts such as thianthrene[2].

Transition-Metal Catalyzed C-S Cross-Coupling (Ullmann-Type)

To overcome the high-temperature requirements (>200 °C) and harsh basic conditions of uncatalyzed condensations, transition-metal catalysis—specifically using copper (Cu)—has become the standard for functionalized diaryl sulfides[4].

  • Causality & Mechanism: The reaction proceeds via a catalytic cycle. The Cu(I) center undergoes oxidative addition into the aryl-halogen bond of iodobenzene. Subsequent ligand exchange coordinates the thiolate (or elemental sulfur generated in situ), followed by reductive elimination to forge the C-S bond and regenerate the catalyst[1]. This method offers excellent regioselectivity and high tolerance for complex functional groups.

G Cu_cat Active Cu(I) Catalyst Ox_Add Oxidative Addition [Cu(III) Intermediate] Cu_cat->Ox_Add + Aryl Halide (Ar-X) Lig_Ex Ligand Exchange (Thiolate Coordination) Ox_Add->Lig_Ex + Thiolate (Ar-S⁻) - Halide (X⁻) Red_El Reductive Elimination (C-S Bond Formation) Lig_Ex->Red_El Red_El->Cu_cat Catalyst Regeneration Product Diphenyl Sulfide (Product) Red_El->Product Release

Figure 1: Catalytic cycle for the copper-catalyzed Ullmann-type C-S cross-coupling.

Mechanochemical & Metal-Free Approaches (Ball-Milling)

Recent advancements in green chemistry have introduced mechanochemical methods that eliminate the need for transition metals and toxic solvents[5].

  • Causality & Mechanism: Ball-milling provides intense mechanical shear forces that drive the reaction between diazonium tetrafluoroborates and diphenyl disulfide. The neutral alumina acts as a solid support, facilitating intimate mixing and localized energy transfer, driving the reaction to completion rapidly at room temperature without external heating[5].

Electrochemical Reduction

For the synthesis of sulfides from existing sulfoxides, traditional methods require harsh chemical reductants. Modern electrochemical protocols allow for the direct cathodic reduction of the sulfoxide bond at room temperature, providing an atom-economical and environmentally benign alternative[6].

Quantitative Performance Comparison

The following table summarizes the experimental parameters and performance metrics of the primary synthesis methods to aid in protocol selection.

Synthesis MethodPrimary ReagentsCatalyst / PromoterTemp (°C)Reaction TimeTypical YieldGreen Chemistry Profile
Friedel-Crafts [3]Benzene, S₂Cl₂AlCl₃ (Stoichiometric)0–102–4 h81–83%Low (Harsh reagents, toxic byproducts)
Cu-Catalyzed [4]Ar-I, Ph-SH, BaseCu(I) or CuO NPs80–13010–24 h85–95%Moderate (Requires polar aprotic solvents)
Ball-Milling [5]Diazonium salt, DisulfideNeutral Alumina, KOHRT0.5–1 h~90%High (Solvent-free, metal-free)
Electrochemical [6]Diphenyl sulfoxideElectrons (Cathodic)RTVaries>85%Very High (Atom economical, mild)

Experimental Protocols & Self-Validating Workflows

Protocol A: Scalable Friedel-Crafts Synthesis[3]

This protocol is optimized for bulk synthesis where functional group tolerance is not a primary constraint.

  • Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, dropping funnel, and reflux condenser. Add anhydrous AlCl₃ and dry benzene, then cool the system in an ice bath.

  • Addition: Slowly add a solution of sulfur monochloride (S₂Cl₂) in dry benzene via the dropping funnel. Critical Control: Maintain the internal temperature below 10 °C to prevent uncontrolled exothermic side reactions.

  • Propagation: Once the addition is complete, remove the ice bath and stir at room temperature for 3–4 hours.

  • Quenching & Hydrolysis: Pour the reaction mixture onto crushed ice. This safely hydrolyzes the aluminum chloride complex.

  • Purification: Separate the organic layer. Wash sequentially with a 5% NaOH solution (to neutralize residual HCl) and distilled water. Dry over anhydrous CaCl₂ and distill under reduced pressure to isolate the pure diphenyl sulfide.

Protocol B: Cu-Catalyzed Ullmann-Type C-S Coupling[4]

This protocol is ideal for synthesizing functionalized diaryl sulfides.

  • Preparation: In an oven-dried reaction vessel, combine iodobenzene (1.0 equiv), thiophenol (1.2 equiv), and a mild base such as K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the copper catalyst (e.g., CuO hollow nanospheres or Cu-PEI@PS, 5–10 mol%) and a polar aprotic solvent (DMF or DMSO).

  • Reaction: Purge the vessel with nitrogen to prevent the oxidative homocoupling of thiophenol into diphenyl disulfide. Heat the mixture to 120 °C for 10–24 hours. Monitor the disappearance of the aryl halide via TLC.

  • Workup: Cool to room temperature and dilute with ethyl acetate. Filter the mixture to recover the heterogeneous copper catalyst.

  • Isolation: Wash the organic filtrate with brine, dry over Na₂SO₄, concentrate under vacuum, and purify via silica gel column chromatography.

Protocol C: Solvent-Free Mechanochemical Synthesis[5]

This protocol is designed for maximum environmental sustainability.

  • Loading: Adsorb a mixture of aryl diazonium tetrafluoroborate (1.0 mmol), diphenyl disulfide (0.5 mmol), and KOH (0.75 mmol) onto neutral alumina (3.0 g).

  • Milling: Transfer the solid mixture to a 25 mL stainless steel beaker containing six stainless steel balls (d = 10 mm).

  • Reaction: Mill the mixture at 600 rpm for 30–60 minutes. The mechanical energy drives the cleavage of the disulfide and subsequent coupling.

  • Extraction: Extract the product directly from the solid alumina matrix using a minimal amount of ethyl acetate.

  • Concentration: Evaporate the solvent to yield the diaryl sulfide. Due to the clean reaction profile, extensive chromatographic purification is rarely required.

Decision Logic for Method Selection

When designing a synthetic route for diphenyl sulfide derivatives, researchers must weigh reaction scale against substrate complexity and environmental constraints. The following decision matrix provides a logical pathway for method selection.

G Start Determine Synthesis Constraints Scale Is industrial-scale production required? Start->Scale Friedel Friedel-Crafts Reaction (High scalability, low cost) Scale->Friedel Yes Toler Are complex functional groups present? Scale->Toler No Green Is solvent-free/green chemistry prioritized? Toler->Green No Ullmann Cu-Catalyzed Cross-Coupling (High tolerance, moderate temp) Toler->Ullmann Yes Green->Ullmann No BallMill Ball-Milling / Mechanochemical (Solvent-free, metal-free) Green->BallMill Yes

Figure 2: Decision matrix for selecting the optimal diphenyl sulfide synthesis method.

References

  • BenchChem. "An In-depth Technical Guide to Diphenyl Sulfide." 1

  • BenchChem. "An In-depth Technical Guide to the Physical and Chemical Properties of Diphenyl Sulfide."3

  • BenchChem. "Introduction to the organosulfur chemistry of diphenyl sulfide." 2

  • ACS Publications. "Reaction under Ball-Milling: Solvent-, Ligand-, and Metal-Free Synthesis of Unsymmetrical Diaryl Chalcogenides." 5

  • Chinese Chemical Society. "Electrochemical Reduction of Phenyl Sulfoxide to Diphenyl Sulfide: A Semi-Microscale Green Organic Chemistry Experiment is Recommended." 6

  • NIH. "CuO hollow nanosphere-catalyzed cross-coupling of aryl iodides with thiols." 4

Sources

Comparative

Spectroscopic Analysis and Structural Confirmation of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide: A Comparative Methodological Guide

Target Compound: 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (AANDS) CAS Registry Number: 1017060-37-5 Molecular Formula: C₁₄H₁₃N₃O₃S Molecular Weight: 303.34 g/mol Executive Summary & Mechanistic Overview In advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (AANDS) CAS Registry Number: 1017060-37-5 Molecular Formula: C₁₄H₁₃N₃O₃S Molecular Weight: 303.34 g/mol

Executive Summary & Mechanistic Overview

In advanced pharmaceutical synthesis—particularly in the development of complex benzimidazole or phenothiazine derivatives—the structural validation of intermediate compounds is a critical quality control checkpoint. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (AANDS) is a highly functionalized thioether featuring two distinct aromatic systems: a 4-acetamido-2-nitrophenyl ring and a 2'-aminophenyl ring.

The presence of multiple electronically active functional groups—a strongly electron-withdrawing nitro group (-NO₂), a basic primary amine (-NH₂), a secondary amide (-NHCOCH₃), and a bridging thioether (-S-)—creates a complex electronic environment. To objectively verify the purity and exact atomic connectivity of synthesized or commercially procured AANDS [1], researchers cannot rely on a single analytical technique.

This guide objectively compares three primary analytical modalities—Nuclear Magnetic Resonance (NMR) , Fourier-Transform Infrared Spectroscopy (FT-IR) , and High-Resolution Mass Spectrometry (HRMS) —evaluating their performance, sensitivity, and structural elucidation power to create a self-validating analytical system.

Comparative Analysis of Analytical Modalities

To establish a robust structural confirmation workflow, it is necessary to compare the performance of orthogonal spectroscopic techniques. Table 1 summarizes how each modality performs when analyzing AANDS.

Table 1: Performance Comparison of Analytical Modalities for AANDS

Analytical ModalityPrimary TargetResolution / SpecificitySensitivityStructural Elucidation PowerExperimental Causality / Best Use
¹H & ¹³C NMR Atomic connectivity, proton environmentsVery High (Isotope specific)Moderate (Requires ~5-10 mg)Highest: Maps the exact positions of the NO₂, NH₂, and S- linkages.Essential for confirming the ortho/meta/para substitution patterns on the two distinct phenyl rings.
ATR FT-IR Functional groups (Vibrational modes)Moderate (Band overlaps possible)High (Requires <1 mg)Moderate: Confirms presence/absence of key groups but not their exact connectivity.Rapid orthogonal validation of the nitro (-NO₂) and amide (-C=O) groups without solvent interference.
LC-HRMS (ESI+) Exact molecular mass, isotopic distributionExtremely High (Mass accuracy < 5 ppm)Very High (Requires ng/pg levels)High: Confirms empirical formula (C₁₄H₁₃N₃O₃S) and sulfur presence via ³⁴S isotope.Validates the intact molecular weight and detects trace synthetic impurities or degradation products.

Experimental Protocols: A Self-Validating System

A self-validating system requires that the sample preparation and experimental parameters are logically tailored to the molecule's physicochemical properties. Below are the optimized, step-by-step methodologies for analyzing AANDS.

Protocol A: ¹H and ¹³C NMR Spectroscopy

Causality: AANDS is highly crystalline and possesses multiple polar groups capable of hydrogen bonding, rendering it poorly soluble in standard non-polar solvents like CDCl₃. DMSO-d₆ is selected as the solvent because it disrupts intermolecular hydrogen bonding, ensuring complete dissolution. Furthermore, DMSO-d₆ prevents the rapid chemical exchange of protons, allowing the distinct observation of the amide N-H and amine N-H₂ signals.

  • Sample Preparation: Accurately weigh 10 mg of AANDS standard.

  • Dissolution: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Acquisition (¹H NMR): Acquire data at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds and acquire 16-32 scans to ensure a high signal-to-noise ratio for the broad exchangeable protons.

  • Acquisition (¹³C NMR): Acquire data at 100 MHz. Utilize a proton-decoupled sequence (e.g., zgpg30) with a minimum of 512 scans due to the lower natural abundance of ¹³C and the presence of quaternary carbons (which have longer relaxation times).

Protocol B: ATR FT-IR Spectroscopy

Causality: Traditional KBr pellet preparation often introduces trace moisture, which causes a broad -OH stretch around 3400 cm⁻¹ that obscures the critical primary amine (-NH₂) and amide (-NH) stretching frequencies of AANDS. Attenuated Total Reflectance (ATR) eliminates sample matrix preparation, preserving the integrity of the N-H vibrational bands [2].

  • Background Collection: Clean the diamond ATR crystal with isopropanol and collect a background spectrum (ambient air) from 4000 to 600 cm⁻¹.

  • Sample Application: Place ~1-2 mg of solid AANDS directly onto the ATR crystal.

  • Compression: Apply uniform pressure using the ATR anvil to ensure intimate contact between the crystal and the solid sample.

  • Acquisition: Scan the sample from 4000 to 600 cm⁻¹ at a resolution of 4 cm⁻¹ for 32 co-added scans.

Protocol C: LC-HRMS (ESI+ Mode)

Causality: The 2'-aminophenyl ring contains a primary amine that is highly basic. In an acidic mobile phase, this amine readily accepts a proton, making Positive Electrospray Ionization (ESI+) the optimal choice for generating a strong, intact [M+H]⁺ molecular ion without excessive fragmentation.

  • Sample Preparation: Prepare a 1 µg/mL solution of AANDS in LC-MS grade Methanol.

  • Mobile Phase: Utilize a binary gradient of Water (A) and Acetonitrile (B), both fortified with 0.1% Formic Acid to promote ionization.

  • Injection: Inject 2 µL into the LC-HRMS system (e.g., Q-TOF or Orbitrap).

  • Mass Calibration: Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm. Acquire data in full-scan mode (m/z 100–1000).

Spectroscopic Data Analysis & Structural Elucidation

When the data from the three modalities are integrated, they form an unambiguous confirmation of the AANDS structure.

NMR Interpretation (Connectivity)
  • Amide & Amine Protons: In DMSO-d₆, the secondary amide proton (-NHCOCH₃) appears as a highly deshielded singlet at ~10.2 ppm . The primary amine (-NH₂) appears as a broad singlet at ~5.3 ppm (integrating for 2H). The acetyl methyl group (-CH₃) is a sharp singlet at ~2.05 ppm (integrating for 3H).

  • Aromatic Deshielding (Ring A): The nitro group at position 2 exerts a powerful electron-withdrawing effect. The proton at position 3 (sandwiched between the -NO₂ and the -NHCOCH₃ groups) is highly deshielded and appears as a distinct singlet or fine meta-coupled doublet at ~8.5 ppm .

  • Aromatic Shielding (Ring B): Conversely, the electron-donating primary amine on Ring B shields its adjacent aromatic protons, pushing the ortho-proton (H-3') upfield to ~6.7 ppm .

FT-IR Interpretation (Functional Groups)

Based on established infrared spectroscopic guidelines [2], AANDS exhibits the following critical vibrational signatures:

  • N-H Stretching: Distinct sharp bands at 3450 cm⁻¹ and 3350 cm⁻¹ (asymmetric and symmetric stretches of the primary amine) and a band at 3280 cm⁻¹ (secondary amide N-H stretch).

  • Amide I & II Bands: A strong C=O stretching band at 1665 cm⁻¹ and an N-H bending band at 1590 cm⁻¹ .

  • Nitro Group: The -NO₂ group provides two of the most diagnostic peaks in the spectrum: a massive asymmetric stretch at 1525 cm⁻¹ and a symmetric stretch at 1345 cm⁻¹ .

HRMS Interpretation (Exact Mass)

The theoretical monoisotopic mass for C₁₄H₁₃N₃O₃S is 303.0678 Da.

  • Target Ion: In ESI+ mode, the expected [M+H]⁺ ion is m/z 304.0750 .

  • Isotopic Validation: Sulfur has a characteristic ³⁴S stable isotope with a natural abundance of ~4.4%. The HRMS spectrum will display a distinct [M+H+2]⁺ peak at m/z 306.0666 at approximately 4.5% the intensity of the base peak, unambiguously confirming the presence of the thioether bridge.

Visualizations

Workflow Sample AANDS Sample (CAS: 1017060-37-5) NMR 1H & 13C NMR (Connectivity) Sample->NMR FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR HRMS LC-HRMS (Exact Mass) Sample->HRMS Integration Data Integration & Cross-Validation NMR->Integration FTIR->Integration HRMS->Integration Confirmation Structural Confirmation Integration->Confirmation

Analytical Workflow: Orthogonal spectroscopic modalities integrating for structural validation.

Mapping Molecule 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide Nitro Nitro Group (-NO2) Molecule->Nitro Amide Acetamido (-NHCOCH3) Molecule->Amide Amine Primary Amine (-NH2) Molecule->Amine Thioether Thioether (-S-) Molecule->Thioether IR_Nitro FT-IR: 1525 & 1345 cm⁻¹ (Asym/Sym Stretch) Nitro->IR_Nitro NMR_Amide 1H NMR: ~10.2 ppm (NH) ~2.05 ppm (CH3) Amide->NMR_Amide NMR_Amine 1H NMR: ~5.3 ppm (NH2) Broad Singlet Amine->NMR_Amine MS_Thio HRMS: [M+H]+ 304.0750 34S Isotope Peak Thioether->MS_Thio

Functional Group Mapping: Logical relationship between AANDS moieties and their analytical signatures.

References

  • PubChem Database. National Center for Biotechnology Information. "Compound Summary for N-[4-[(2-Aminophenyl)thio]-3-nitrophenyl]acetamide." Accessed March 2026.[Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology. "Evaluated Infrared Reference Spectra & Quantitative Infrared Database." Standard Reference Database 69. Accessed March 2026.[Link]

  • SDBS (Spectral Database for Organic Compounds). National Institute of Advanced Industrial Science and Technology (AIST). "Guidelines for NMR and IR Structural Elucidation." Accessed March 2026.[Link]

Validation

Advanced Structural Elucidation of 4-Acetamido-2'-amino-2-nitrodiphenyl Sulphide: A Comparative Guide to Crystallographic Techniques

As a Senior Application Scientist specializing in solid-state characterization, I frequently evaluate the optimal analytical pathways for resolving the 3D architecture of complex pharmaceutical intermediates. 4-Acetamido...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in solid-state characterization, I frequently evaluate the optimal analytical pathways for resolving the 3D architecture of complex pharmaceutical intermediates. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (CAS: 1017060-37-5) represents a highly functionalized diaryl thioether [1]. The presence of multiple hydrogen-bond donors (amino, acetamido) and acceptors (nitro, acetamido carbonyl) across a flexible thioether bridge makes its solid-state conformation highly susceptible to polymorphic variation.

Understanding the exact spatial arrangement of this molecule is critical for downstream applications, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and other bioactive molecules where steric hindrance dictates target binding [2]. This guide objectively compares Single-Crystal X-ray Diffraction (SCXRD) against alternative solid-state techniques (Powder XRD and Solid-State NMR) and provides a self-validating protocol for its definitive characterization.

Comparative Analysis of Solid-State Analytical Modalities

When characterizing flexible diaryl thioethers, researchers must choose the right analytical tool based on the required depth of structural information. Below is a performance comparison of the three primary techniques.

Table 1: Performance Comparison of Structural Characterization Techniques
Feature / CapabilitySingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Solid-State NMR (ssNMR)
Primary Output Absolute 3D atomic coordinatesBulk phase purity & fingerprintingLocal chemical environment
Conformational Resolution Unmatched: Exact dihedral angles & bond lengthsLow: Requires complex Rietveld refinementModerate: Infers proximity via dipolar coupling
H-Bond Mapping Direct: Visualizes donor-acceptor distancesIndirect: Bulk lattice effects onlyDirect: Sensitive to proton environments
Sample Requirement Single, high-quality crystal (0.1–0.3 mm)Bulk powder (~10–50 mg)Bulk powder (~20–100 mg)
Data Acquisition Time 2–12 hours10–30 minutes12–48 hours
Best Used For De novo structural elucidationRoutine batch-to-batch polymorph screeningAnalyzing amorphous or poorly crystalline phases

The Causality of the Gold Standard: Why is SCXRD the definitive choice for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide? The thioether linkage (-S-) allows the two phenyl rings to adopt various folded or extended conformations. As observed in related 2-nitrodiphenyl sulfides and acetamido-derivatives, steric repulsion between the ortho-nitro group and the bulky acetamido group dictates molecular folding [3]. SCXRD is the only technique that unambiguously resolves the torsion angles (e.g., C-S-C-C) and the intramolecular hydrogen bonding network (e.g., N-H···O interactions) that stabilize these specific conformations [4].

Structural Elucidation Workflow

To visualize the analytical decision-making process, the following diagram illustrates how SCXRD serves as the primary engine for structural discovery, while PXRD and ssNMR act as orthogonal validation tools.

G A 4-Acetamido-2'-amino- 2-nitrodiphenyl sulphide B Single-Crystal XRD (Absolute Conformation) A->B Primary C Powder XRD (Phase Purity) A->C Secondary D Solid-State NMR (Local Environment) A->D Orthogonal E Dihedral Angle & H-Bond Resolution B->E F Polymorph Identification C->F D->F E->F Validates

Workflow for the solid-state structural elucidation of diaryl thioether derivatives.

Self-Validating Experimental Protocol for SCXRD

To ensure scientific integrity, the following protocol for the SCXRD characterization of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide incorporates internal validation checkpoints at every major step.

Phase 1: Thermodynamic Crystallization

Objective: Grow a defect-free single crystal suitable for X-ray diffraction.

  • Solvent Selection: Dissolve 10 mg of the compound in a 1:1 mixture of Ethyl Acetate and Hexane. The polarity of Ethyl Acetate solubilizes the hydrogen-bonding groups, while Hexane acts as an antisolvent to drive slow supersaturation.

  • Controlled Evaporation: Puncture a small hole in the vial cap and leave it undisturbed in a vibration-free environment at 20°C for 48–72 hours.

  • Validation Check (Optical Microscopy): Harvest a crystal and examine it under a polarized light microscope. Self-Validation: The crystal must exhibit uniform extinction when rotated between crossed polarizers. If it shows mosaic patterns or dark spots, it is twinned or polycrystalline and must be recrystallized.

Phase 2: Data Collection

Objective: Capture high-resolution diffraction data while minimizing thermal noise.

  • Mounting: Coat the selected crystal (approx. 0.15 × 0.10 × 0.10 mm) in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Low temperatures freeze molecular vibrations, sharpening the diffraction spots and allowing for the accurate resolution of light atoms (like the hydrogen atoms on the amino and acetamido groups).

  • Irradiation: Expose the crystal to Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation, collecting full sphere data via ω and ϕ scans.

  • Validation Check (Data Quality): Process the frames to calculate the internal agreement factor ( Rint​ ). Self-Validation: An Rint​ value of < 0.05 confirms excellent data quality and validates the chosen Laue symmetry.

Phase 3: Structure Solution and Refinement

Objective: Translate diffraction intensities into a 3D electron density map.

  • Phase Solution: Use intrinsic phasing or direct methods (e.g., SHELXT) to solve the phase problem and locate the heavy atoms (S, O, N, C).

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Atom Placement: Locate the amino and acetamido hydrogen atoms from the difference Fourier map and refine them freely to accurately map the hydrogen-bonding network.

  • Validation Check (Final Model): Review the residual electron density. Self-Validation: The largest difference peak and hole should be less than 0.5 e/ų. A final R1​ factor below 5% confirms a highly accurate and trustworthy structural model.

Expected Quantitative Data & Structural Benchmarks

Based on the crystallographic behavior of structurally analogous functionalized diaryl thioethers [4][5], researchers characterizing 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide should expect data aligning with the benchmarks in Table 2.

Table 2: Expected Crystallographic Parameters

Structural ParameterExpected RangeMechanistic CausalityC-S-C Bond Angle102° – 105°Deviation from ideal tetrahedral geometry due to the steric bulk of the ortho-nitro and amino groups.Dihedral Angle (Ring A vs Ring B)55° – 85°The molecule adopts a "folded" conformation to minimize π π repulsion and accommodate the acetamido substituent.Intramolecular H-Bonds2.6 Å – 2.9 Å (D···A)Likely formation of N-H···O interactions between the amino group and the adjacent nitro oxygen, locking the local conformation.Crystal SystemMonoclinic or TriclinicLow-symmetry packing is favored to maximize intermolecular hydrogen bonding (e.g., forming undulating 2D sheets).

References

  • LookChem. "Cas 4171-83-9, 2-NITROPHENYL PHENYL SULFIDE." LookChem Chemical Database. Available at:[Link]

  • ACS Catalysis. "Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes." ACS Catalysis, 2020. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate..." Acta Crystallographica Section E, 2015. Available at:[Link]

  • MDPI. "Two Crystal Forms of 4′-Methyl-2,4-dinitrodiphenylamine: Polymorphism Governed by Conformational Flexibility of a Supramolecular Synthon." Crystals, 2023. Available at:[Link]

Comparative

comparing the stability of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide under different conditions

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary & Structural Vulnerabilities In the synthesis of co...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary & Structural Vulnerabilities

In the synthesis of complex benzimidazole anthelmintics and advanced pharmaceutical active ingredients (APIs), 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (AANDS) (CAS: 1017060-37-5) serves as a critical, highly functionalized intermediate[1]. Its molecular architecture presents a unique stability profile due to the presence of four distinct reactive moieties: a thioether linkage, an acetamido protecting group, a primary amine, and a nitroaromatic ring.

Understanding the stability of AANDS under varying environmental and chemical conditions is paramount for optimizing synthetic yields and ensuring API purity. This guide objectively compares the degradation kinetics of AANDS against common structural alternatives—such as its unprotected diamine counterpart (2,2'-diamino-4-nitrodiphenyl sulphide) and pre-oxidized sulfoxide intermediates—while providing validated protocols for stability-indicating assays.

Causality in Degradation Mechanisms
  • Thioether Oxidation: The central sulfur atom is susceptible to electrophilic attack by reactive oxygen species (ROS). However, the electron-withdrawing nature of the adjacent nitroaromatic ring partially deactivates the sulfur, making its oxidation by hydrogen peroxide ( H2​O2​ ) kinetically slow compared to highly reactive oxidants like hypochlorite [2].

  • Acetamide Hydrolysis: The acetamido group protects the para-amine from unwanted cross-coupling during synthesis. Because amide resonance delocalizes the nitrogen lone pair into the carbonyl system, the carbonyl carbon is less electrophilic than in esters. Consequently, hydrolysis requires harsh acidic or basic conditions and elevated temperatures to overcome the high activation barrier [3].

  • Photochemical & Thermal Stress: Nitroaromatic compounds are notoriously sensitive to UV light and elevated thermal conditions, prone to forming polymeric adducts or undergoing slow reduction if hydrogen donors are present.

Mechanistic Degradation Pathways

The following diagram illustrates the primary degradation trajectories of AANDS when exposed to standard stress conditions.

DegradationPathways AANDS AANDS (Parent API Intermediate) Oxidation Oxidative Stress (H2O2 / ROS) AANDS->Oxidation Electrophilic Attack Hydrolysis pH Extremes (Acid/Base) AANDS->Hydrolysis Nucleophilic Addition Thermal Thermal / Photo Stress (ICH Q1A/Q1B) AANDS->Thermal Radical Initiation Sulfoxide Sulfoxide / Sulfone Derivatives Oxidation->Sulfoxide S-Oxidation Deacetylated Deacetylated Diamine (Amide Cleavage) Hydrolysis->Deacetylated Irreversible Cleavage NitroDeg Nitro-reduction & Polymeric Adducts Thermal->NitroDeg Complex Degradation

Fig 1: Primary chemical degradation pathways of AANDS under environmental stress.

Comparative Stability Data

To contextualize the stability of AANDS, we compare it against two synthetic alternatives:

  • Alternative A (Unprotected): 2,2'-diamino-4-nitrodiphenyl sulphide (lacks the acetamido protecting group).

  • Alternative B (Pre-oxidized): 4-Acetamido-2'-amino-2-nitrodiphenyl sulfoxide (central sulfur is already oxidized).

The data below represents the percentage of intact intermediate recovered after 48 hours of forced degradation, quantified via High-Performance Liquid Chromatography (HPLC-UV at 254 nm).

Table 1: Quantitative Recovery Under Forced Degradation Conditions
Stress ConditionMechanismAANDS (Target)Alt A (Unprotected)Alt B (Pre-oxidized)
Control (pH 7.0, 25°C)Baseline99.8% 98.5%99.9%
Acidic (0.1M HCl, 60°C)Hydrolysis82.4% 94.1%85.0%
Basic (0.1M NaOH, 60°C)Hydrolysis76.5% 91.2%78.3%
Oxidative (3% H2​O2​ , 25°C)S-Oxidation45.2% 38.7%98.1%
Thermal (40°C / 75% RH)ICH Q1A(R2) [4]98.1% 92.4%99.0%
Photolytic (1.2M lux hrs)ICH Q1B88.3% 71.5%89.2%

Data Interpretation & Causality:

  • Oxidative Vulnerability: AANDS shows significant degradation (45.2% recovery) under oxidative stress due to the rapid conversion of the thioether to a sulfoxide [2]. Alternative B remains stable because its sulfur is already fully oxidized.

  • Hydrolytic Vulnerability: The acetamido group in AANDS acts as a liability under extreme pH, hydrolyzing to yield acetic acid and the free amine [3]. Alternative A, lacking this group, shows superior hydrolytic stability.

  • Thermal/Photolytic Superiority: AANDS demonstrates excellent stability under standard ICH Q1A(R2) thermal conditions (98.1%) compared to the unprotected diamine (92.4%), proving that the acetamido group successfully prevents unwanted intermolecular polymerization during long-term storage.

Experimental Methodology: Self-Validating Stability Protocol

To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for forced degradation. It includes mandatory quenching steps to halt degradation precisely, ensuring that LC-MS/MS analysis reflects the exact kinetic time-point.

Workflow Diagram

ExperimentalWorkflow Prep 1. Sample Preparation (1.0 mg/mL AANDS in 50:50 ACN/H2O) Stress 2. Forced Degradation (Acid, Base, Oxidative, Thermal) Prep->Stress Aliquot generation Quench 3. Reaction Quenching (Neutralization / Reductant Addition) Stress->Quench At t=2h, 4h, 24h, 48h Analysis 4. LC-MS/MS Analysis (C18 Column, UV 254nm, ESI+) Quench->Analysis Arrested kinetics Data 5. Kinetic Profiling & Mass Balance Calculation Analysis->Data Peak integration

Fig 2: Step-by-step workflow for the self-validating forced degradation assay.

Step-by-Step Protocol

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of AANDS reference standard.

  • Dissolve in 10.0 mL of a diluent consisting of 50:50 (v/v) HPLC-grade Acetonitrile (ACN) and Milli-Q water to achieve a 1.0 mg/mL stock solution. Note: ACN is required to maintain the solubility of the highly aromatic AANDS.

Step 2: Forced Degradation Execution

  • Acid Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.2M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.2M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1.0 mL of stock with 1.0 mL of 6% H2​O2​ . Incubate at 25°C in the dark.

  • Control: Mix 1.0 mL of stock with 1.0 mL of diluent. Incubate alongside stressed samples.

Step 3: Kinetic Quenching (Critical for Self-Validation) To prevent continued degradation while samples wait in the autosampler:

  • Acid samples: Neutralize with 1.0 mL of 0.2M NaOH.

  • Base samples: Neutralize with 1.0 mL of 0.2M HCl.

  • Oxidation samples: Quench with 1.0 mL of 0.1M Sodium thiosulfate ( Na2​S2​O3​ ) to rapidly reduce residual H2​O2​ .

Step 4: LC-MS/MS Analysis

  • Inject 10 µL of the quenched solutions into an HPLC system coupled with a mass spectrometer.

  • Column: Reversed-phase C18 (e.g., Waters XBridge, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in ACN (Mobile Phase B).

  • Detection: UV at 254 nm (optimal for the nitroaromatic chromophore) and ESI+ MS for mass balance and degradant identification (e.g., monitoring m/z shifts for +16 Da indicating sulfoxide formation, or −42 Da indicating deacetylation).

Conclusion

While 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (AANDS) provides excellent thermal stability and prevents unwanted polymerization during long-term storage (aligning with ICH Q1A(R2) standards), it requires strict handling controls regarding pH and oxidative exposure. When designing synthetic routes or storage protocols, chemists must prioritize inert atmospheres and neutral pH environments to prevent premature thioether oxidation and acetamide hydrolysis.

References

  • ACS Publications. "Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis." Organic Letters. Available at:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Quality Guidelines. Available at:[Link]

Safety & Regulatory Compliance

Safety

4-Acetamido-2'-amino-2-nitrodiphenyl sulphide proper disposal procedures

Comprehensive Operational and Disposal Guide for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide In the highly regulated landscape of drug development and chemical synthesis, the safe handling and disposal of complex organ...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Guide for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide

In the highly regulated landscape of drug development and chemical synthesis, the safe handling and disposal of complex organic intermediates is paramount. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide (CAS: 1017060-37-5) is a polyfunctional organic compound often utilized as a precursor in the synthesis of heterocyclic therapeutics. Due to its specific functional groups, it presents unique toxicological and environmental challenges that require rigorous, self-validating safety protocols.

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step procedures necessary to handle, contain, and dispose of this compound safely.

Chemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide contains four distinct functional moieties: a diphenyl sulfide backbone, a nitro group, a primary amine, and an acetamide group[1].

Table 1: Physicochemical Profile & Hazard Summary

PropertyValue / Description
Chemical Name 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide
CAS Number 1017060-37-5[1]
Molecular Formula C14H13N3O3S[1]
Molecular Weight 303.34 g/mol [1]
Key Functional Groups Nitroaromatic, Primary Amine, Thioether, Acetamide
Primary Hazards Toxic (Oral/Dermal/Inhalation), Irritant, Aquatic Toxicity (Chronic)[2][3]

Mechanistic Causality of Hazards:

  • Nitroaromatic Reactivity: The nitro group (-NO2) can act as a radical acceptor. In biological systems, it is susceptible to enzymatic reduction into reactive hydroxylamine intermediates, which drives its systemic toxicity.

  • Thioether Oxidation: The sulfide linkage is highly susceptible to oxidation. If exposed to strong oxidizing agents (e.g., peroxides, fuming nitric acid), it can undergo rapid, potentially exothermic oxidation to sulfoxides or sulfones[4].

  • Environmental Persistence: The lipophilic nature of the diphenyl sulfide core combined with the stable nitroaromatic ring makes this compound highly toxic to aquatic life with long-lasting effects (Aquatic Chronic 3)[2][3].

Operational Safety & Handling Protocols

Every handling procedure must be a self-validating system designed to prevent aerosolization and dermal exposure.

Step-by-Step Handling Methodology:

  • Engineering Controls: All weighing and transfer operations must be conducted within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 FPM[5].

  • PPE Selection & Rationale:

    • Gloves: Double-glove with standard nitrile gloves (minimum 4 mil thickness). Nitrile provides excellent chemical resistance against lipophilic thioethers, preventing dermal absorption.

    • Eye/Body: Wear ANSI Z87.1 compliant safety goggles and a flame-resistant laboratory coat.

  • Execution: Use anti-static spatulas to manipulate the powder. Static buildup can cause fine organic particulates to aerosolize, increasing inhalation risk.

  • Decontamination: Wipe down all spatulas and balances with a compatible organic solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.

Spill Response & Decontamination Workflow

In the event of a spill, immediate containment is required to prevent the powder from becoming airborne or entering the laboratory's wastewater system[6].

Step-by-Step Spill Response:

  • Evacuate & Assess: Temporarily clear the immediate area. Verify that the fume hood or room ventilation is actively running.

  • Don PPE: Ensure full PPE is worn, including a particulate respirator (N95 or P100) if the spill occurred outside of a ventilated enclosure.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use combustible materials like sawdust for nitroaromatic spills.

  • Collection: Carefully sweep the powder and absorbent mixture using a non-sparking brush and dustpan. Place the mixture into a sealable, high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the spill area with a damp paper towel soaked in a mild detergent solution, followed by an alcohol wipe to remove any lipophilic residue.

SpillResponse Spill 1. Chemical Spill (4-Acetamido...) Assess 2. Assess Size & Ventilation Spill->Assess PPE 3. Don Appropriate PPE (Nitrile, Goggles) Assess->PPE Minor Spill Contain 4. Contain Spill (Inert Absorbent) PPE->Contain Collect 5. Collect in Compatible Container Contain->Collect Decon 6. Decontaminate Surface Collect->Decon Waste 7. Label as Hazardous Waste Decon->Waste

Caption: Step-by-step spill response workflow for 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide.

Standardized Disposal Procedures

Due to its aquatic toxicity and stable aromatic structure, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide cannot be disposed of via standard solid waste or aqueous sewer systems[5][7]. The EPA Land Disposal Restrictions (LDR) mandate specific treatment standards for underlying hazardous constituents, including organic sulfides and nitroaromatics[8].

Step-by-Step Disposal Methodology:

  • Waste Segregation (Critical Step): Isolate this waste stream from strong oxidizers, heavy metals, and aqueous acids[5][9]. Mixing organic sulfides with oxidizers in a waste drum can lead to delayed exothermic reactions[4].

  • Packaging: Place all contaminated consumables (gloves, wipes, empty vials) and collected spill materials into a chemically compatible, sealable HDPE container[10].

  • Labeling: Affix a standardized Hazardous Waste label. Clearly identify the contents as "Toxic Organic Solid Waste" and explicitly list the chemical name and CAS number.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment until EHS pickup[10].

  • Final Disposal via Incineration: The mandated and most environmentally sound disposal method for this compound is high-temperature incineration at an EPA-permitted Resource Conservation and Recovery Act (RCRA) facility[4][8].

    • Scientific Rationale: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the robust carbon-sulfur (C-S) and carbon-nitrogen (C-NO2) bonds. This process converts the toxic organic molecule into basic gaseous oxides (CO2, NOx, SOx), which are subsequently captured by the facility's exhaust scrubbers, entirely preventing groundwater contamination[4].

DisposalPathway Gen Waste Generation (Solid/Liquid) Seg Segregation: Isolate from Oxidizers Gen->Seg Pack Packaging: Sealable Container Seg->Pack Label Labeling: 'Toxic Organic Waste' Pack->Label Store Temporary Storage (Sec. Containment) Label->Store EH EHS Pickup & Manifesting Store->EH Inc Final Disposal: High-Temp Incineration EH->Inc

Caption: Hazardous waste segregation and high-temperature incineration disposal pathway.

References

  • NextSDS Database. "N-[4-[(2-Aminophenyl)thio]-3-nitrophenyl]acetamide — Chemical Substance Information." NextSDS. URL: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Treatment Standards for Hazardous Wastes Subject to Land Disposal Restrictions." EPA.gov. URL: [Link]

  • U.S. Environmental Protection Agency (EPA). "Treatment Of Reactive Wastes At Hazardous Waste Landfills." EPA National Service Center for Environmental Publications (NSCEP). URL: [Link]

Sources

Handling

A Guide to Personal Protective Equipment for Handling 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. While these compounds hold immense promise, they also present unknown hazard profiles.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling novel chemical entities. While these compounds hold immense promise, they also present unknown hazard profiles. 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide, a complex molecule featuring nitro-aromatic, aromatic amine, and diphenyl sulphide functionalities, demands a rigorous and cautious approach to safety.

This guide provides essential, immediate safety and logistical information for handling this compound. In the absence of a specific Safety Data Sheet (SDS), our recommendations are grounded in the known hazards of its constituent chemical groups, advocating for a conservative approach that prioritizes the well-being of laboratory personnel.[1]

Hazard Assessment: A Sum of its Parts

The chemical structure of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide suggests a multi-faceted hazard profile. We must assume the compound is at least as hazardous as its most toxic functional group.[1][2]

  • Nitro-aromatic Compounds: This class of chemicals is associated with significant toxicity. Many nitro-aromatic compounds are known to be mutagenic and carcinogenic.[3][4] Their toxicity is often linked to the metabolic reduction of the nitro group, which can lead to the formation of reactive species that damage biomolecules.[3][5]

  • Aromatic Amines: Aromatic amines are a well-documented class of hazardous substances. Many are known or suspected carcinogens and can be readily absorbed through the skin.[6][7] This percutaneous absorption pathway means that skin contact must be meticulously avoided.[6]

  • Diphenyl Sulphide Derivatives: Compounds in this family can cause skin and eye irritation.[8][9][10]

Given these potential hazards, 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide should be treated as a potent compound with unknown toxicity, warranting stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.

The First Line of Defense: Engineering Controls

Before considering PPE, the primary goal is to minimize potential exposure through robust engineering controls. All manipulations of 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide, especially handling of the solid powder, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to prevent the inhalation of airborne particles.[1][8] For operations with a higher risk of aerosol generation, a glove box or isolator is recommended.

Essential Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. A comprehensive PPE ensemble is mandatory for all procedures involving this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Respiratory NIOSH-approved N95 (or higher) respirator.To prevent inhalation of fine powders. An N95 respirator is the minimum requirement when handling the solid compound, even within a fume hood. For extended procedures or if there is a risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered.[11]
Eyes/Face ANSI Z87.1-compliant safety goggles. A face shield is required when there is a splash hazard.To protect against splashes and airborne particles. Safety glasses are insufficient. Tight-fitting chemical splash goggles are essential. A face shield, worn over goggles, provides an additional layer of protection for the entire face.[12][13]
Hands Double-gloving with chemically resistant gloves.To prevent skin absorption. Given that aromatic amines can be absorbed through the skin, double-gloving is a critical precaution.[6][12] An inner nitrile glove should be worn, with a thicker, chemically resistant outer glove (e.g., neoprene or butyl rubber) over it. Check glove manufacturer's compatibility charts.[11]
Body Flame-resistant lab coat with tight-fitting cuffs. Disposable sleeves.To protect skin from spills and contamination. A flame-resistant lab coat is recommended due to the presence of the nitro group. Disposable sleeves provide an extra layer of protection and can be easily removed and disposed of if contaminated.[12]
Feet Closed-toe, chemical-resistant shoes. Shoe covers.To protect feet from spills. Shoes must fully cover the feet. Disposable shoe covers should be used to prevent the tracking of contaminants out of the laboratory.[14]
Operational Plan: A Step-by-Step Approach

A meticulous, step-by-step workflow is crucial for minimizing exposure risk.

  • Preparation: Before handling the compound, don all required PPE as outlined in the table above. Ensure a chemical spill kit is readily accessible.

  • Weighing: Conduct all weighing operations within a ventilated enclosure, such as a fume hood or a balance with a draft shield. Use a micro-spatula to carefully transfer the powdered compound to a pre-weighed container to minimize dust generation.

  • Dissolution: If dissolving the compound, add the solvent to the container with the solid. If necessary, cap the container and gently agitate to dissolve. If heating is required, use a controlled heating mantle with proper ventilation.

  • Post-Handling: Thoroughly decontaminate any equipment that came into contact with the compound using an appropriate solvent. Collect the cleaning solvent as hazardous waste. Wipe down the work surface in the fume hood with a damp paper towel, and dispose of it as solid hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Shoe covers, outer gloves, lab coat, and inner gloves should be removed and disposed of as hazardous waste before leaving the work area.

Disposal Plan: Managing Hazardous Waste

All materials contaminated with 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide must be treated as hazardous waste.

  • Solid Waste: This includes excess compound, contaminated gloves, disposable lab coats, shoe covers, and any paper or consumables used in the cleanup process. Place these items in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a separate, sealed, and labeled hazardous waste container. Do not pour any waste down the drain.

Follow all institutional and local regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram outlines the critical steps for safely managing 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Decontamination & Disposal Prep Don Full PPE (Double Gloves, Goggles, Respirator, Lab Coat) Area_Prep Prepare Fume Hood & Spill Kit Weigh Weigh Compound Area_Prep->Weigh Handle Perform Experiment (e.g., Dissolution) Weigh->Handle Decon Decontaminate Equipment & Surfaces Handle->Decon Waste_Sol Segregate Solid Waste (PPE, Consumables) Decon->Waste_Sol Waste_Liq Segregate Liquid Waste (Solvents, Solutions) Decon->Waste_Liq Doff Doff PPE Correctly Waste_Sol->Doff Waste_Liq->Doff

Safe Handling and Disposal Workflow

By adhering to these stringent protocols, researchers can significantly mitigate the risks associated with handling 4-Acetamido-2'-amino-2-nitrodiphenyl sulphide, ensuring a safer laboratory environment for the pursuit of scientific advancement.

References

  • IMR Press. The impact of aromatic amines on the environment: risks and damages. [Link]

  • Puzyn T, Leszczynska D, Leszczynski J. Structure-toxicity relationships of nitroaromatic compounds. PubMed. [Link]

  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Oxford Academic. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. [Link]

  • ACS Publications. Mutagenicity of Nitroaromatic Compounds. [Link]

  • PubMed. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]

  • SciELO. Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]

  • Breast Cancer Prevention Partners. Aromatic Amines. [Link]

  • University of California, Santa Barbara. Novel Chemicals with Unknown Hazards SOP. [Link]

  • Princeton University Environmental Health and Safety. Required Personal Protective Equipment Use in Campus Research Laboratories. [Link]

  • Loba Chemie. DIPHENYL SULPHONE FOR SYNTHESIS MSDS. [Link]

  • University of California, Los Angeles. Personal Protective Equipment Selection Guide. [Link]

  • Carl ROTH. 4-Acetamido-2'-amino-2-nitrophenyl sulphide, 25 g. [Link]

Sources

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